molecular formula C8H20N3O6PS B15614142 GW274150 phosphate

GW274150 phosphate

Cat. No.: B15614142
M. Wt: 317.30 g/mol
InChI Key: CNNHVSBCHOIDCA-UHFFFAOYSA-N
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Description

GW274150 phosphate is a useful research compound. Its molecular formula is C8H20N3O6PS and its molecular weight is 317.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H20N3O6PS

Molecular Weight

317.30 g/mol

IUPAC Name

2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;phosphoric acid

InChI

InChI=1S/C8H17N3O2S.H3O4P/c1-6(9)11-3-5-14-4-2-7(10)8(12)13;1-5(2,3)4/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);(H3,1,2,3,4)

InChI Key

CNNHVSBCHOIDCA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of GW274150 Phosphate: A Potent and Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150, chemically described as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This technical guide delineates the core mechanism of action of GW274150, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biochemical interactions and experimental evaluation. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of GW274150's properties and its potential as a therapeutic agent in conditions associated with elevated iNOS activity.

Core Mechanism of Action

GW274150 is a time-dependent and potent inhibitor of human inducible nitric oxide synthase (iNOS).[1][2][3] Its mechanism is characterized by the following key features:

  • Arginine-Competitive: GW274150 acts as a competitive inhibitor with respect to the substrate L-arginine, binding to the active site of the iNOS enzyme.[1][2][4][5]

  • NADPH-Dependent: The inhibitory action of GW274150 is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a critical cofactor for NOS activity.[1][2][4] The inhibition of iNOS by GW274150 is irreversible in the presence of NADPH.[1] When NADPH is omitted during preincubation, the inhibition is reversible.[1]

  • High Selectivity: A defining characteristic of GW274150 is its remarkable selectivity for iNOS over the other two nitric oxide synthase isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).[1][2][4][5] This selectivity is crucial for therapeutic applications, as it minimizes off-target effects related to the inhibition of constitutive NOS isoforms, which are involved in vital physiological processes such as blood pressure regulation and neurotransmission.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and pharmacokinetic profile of GW274150.

Table 1: In Vitro Potency of GW274150 Against Nitric Oxide Synthase Isoforms

ParameterHuman iNOSHuman eNOSHuman nNOSRodent iNOSRodent nNOSCell-based (J774) iNOS
IC₅₀ 2.19 µM[6][7]----0.2 ± 0.04 µM[1][2]
K_d <40 nM[1][2]-----
K_i -185 ± 32 µM[1]4.57 ± 0.23 µM[1]---

Table 2: Selectivity of GW274150 for iNOS

ComparisonSelectivity Fold
Human iNOS vs. Human eNOS >5800-fold (steady state)[1]
Human iNOS vs. Human nNOS >114-fold (steady state)[1]
Rat iNOS vs. Rat eNOS (intact tissue) >260-fold[1][2]
Rat iNOS vs. Rat nNOS (intact tissue) 219-fold[1][2]

Table 3: In Vivo Efficacy and Pharmacokinetics of GW274150

ParameterSpeciesValueRoute of Administration
ED₅₀ (LPS-induced plasma NOx) Mouse3.2 ± 0.7 mg/kg (after 14h)[1][2]Intraperitoneal (i.p.)
ED₅₀ (LPS-induced plasma NOx) Mouse3.8 ± 1.5 mg/kg (after 14h)[1][2]Oral
ED₅₀ (Rat aortic rings) Rat1.15 ± 0.6 µM[1]-
Terminal Half-life Rat & Mouse~6 hours[1][2]-
Oral Bioavailability Rat & Mouse>90%[1][2]Oral

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of GW274150 and the experimental workflows used for its characterization.

GW274150_Mechanism_of_Action cluster_NOS_Pathway Nitric Oxide Synthesis Pathway cluster_Inhibition Inhibition by GW274150 L_Arginine L-Arginine iNOS_active iNOS (active dimer) L_Arginine->iNOS_active L_Citrulline L-Citrulline iNOS_active->L_Citrulline NO Nitric Oxide (NO) iNOS_active->NO iNOS_inhibited iNOS (inhibited) NADPH NADPH NADPH->iNOS_active O2 O₂ O2->iNOS_active GW274150 GW274150 GW274150->iNOS_active Competitive Inhibition (NADPH-dependent)

Caption: Mechanism of GW274150 action on the iNOS pathway.

Experimental_Workflow_NOS_Inhibition_Assay cluster_Enzyme_Assay In Vitro Enzyme Activity Assay (Oxyhemoglobin Assay) cluster_Cell_Assay Cell-Based iNOS Inhibition Assay (e.g., J774 Macrophages) Purified_NOS Purified NOS Enzyme (iNOS, eNOS, or nNOS) GW274150_Incubation Incubation with GW274150 (various concentrations) Purified_NOS->GW274150_Incubation Substrate_Mix Substrate Mix (L-Arginine, NADPH, O₂, Cofactors) Substrate_Mix->GW274150_Incubation Oxyhemoglobin Oxyhemoglobin GW274150_Incubation->Oxyhemoglobin Spectrophotometry Spectrophotometric Reading (Oxidation of Oxyhemoglobin) Oxyhemoglobin->Spectrophotometry J774_Cells J774 Macrophage Culture LPS_Stimulation LPS Stimulation (to induce iNOS expression) J774_Cells->LPS_Stimulation GW274150_Treatment Treatment with GW274150 LPS_Stimulation->GW274150_Treatment Griess_Assay Nitrite (B80452) Measurement in Supernatant (Griess Assay) GW274150_Treatment->Griess_Assay

Caption: Experimental workflows for assessing GW274150 inhibition.

Experimental Protocols

In Vitro NOS Enzyme Inhibition Assay (Oxyhemoglobin Assay)

This assay measures the activity of purified NOS isoforms by monitoring the conversion of oxyhemoglobin to methemoglobin by nitric oxide.

  • Enzyme Source: Purified recombinant human iNOS, eNOS, or nNOS.[1]

  • Reaction Mixture: The final assay mixture typically contains:

    • HEPES buffer (100 mM)

    • Dithiothreitol (DTT, 100 µM)

    • MgCl₂ (0.8 mM)

    • Oxyhemoglobin (5 µM)

    • L-arginine (at varying concentrations for Kᵢ determination, e.g., 2 mM for standard assays)

    • NADPH (100 µM)

    • FAD (1 µM)

    • FMN (1 µM)

    • Calmodulin (100 nM, for eNOS and nNOS)

    • Tetrahydrobiopterin (BH₄, 10 µM)[1]

  • Procedure:

    • Purified NOS enzyme is pre-incubated with varying concentrations of GW274150. For time-dependent inhibition studies, this pre-incubation can be extended (e.g., 15 minutes).[1]

    • The reaction is initiated by the addition of the substrate mixture.

    • The initial rate of oxyhemoglobin oxidation is monitored spectrophotometrically at 37°C.[1]

    • For Kᵢ determinations, initial rates are measured over short intervals (e.g., 0-5 minutes for iNOS, 0-10 minutes for eNOS and nNOS) across a range of L-arginine and GW274150 concentrations.[1]

    • IC₅₀ and Kᵢ values are calculated by fitting the data to appropriate enzyme inhibition models.[1]

Cellular iNOS Inhibition Assay (J774 Macrophage Model)

This assay evaluates the ability of GW274150 to inhibit iNOS activity within a cellular context.

  • Cell Line: J774 murine macrophage cell line is commonly used as it can be stimulated to express high levels of iNOS.[1][3]

  • Procedure:

    • J774 cells are cultured in appropriate media.

    • iNOS expression is induced by stimulating the cells with lipopolysaccharide (LPS) and/or interferon-gamma (IFN-γ).[8]

    • The stimulated cells are then treated with varying concentrations of GW274150 for a specified period.

    • The cell culture supernatant is collected.

    • The concentration of nitrite (a stable breakdown product of NO) in the supernatant is quantified using the Griess reagent.[9][10][11]

    • The IC₅₀ value is determined by measuring the concentration of GW274150 that causes a 50% reduction in nitrite production compared to untreated, stimulated cells.

In Vivo iNOS Inhibition Assay (LPS-Induced NOx Production in Mice)

This model assesses the in vivo efficacy of GW274150.

  • Animal Model: Male CD-1 mice are often used.[1]

  • Procedure:

    • Mice are challenged with an intravenous (i.v.) or intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response and iNOS expression.[1]

    • GW274150 is administered orally or intraperitoneally at various doses and at a specified time point relative to the LPS challenge (e.g., 4 hours post-LPS).[1]

    • Blood samples are collected at different time points after GW274150 administration (e.g., 6, 12, 18, 24 hours post-LPS).[1]

    • Plasma is separated, and the total levels of nitrate (B79036) and nitrite (NOx) are measured, often using the Griess assay following the reduction of nitrate to nitrite.[1][12]

    • The ED₅₀ is calculated as the dose of GW274150 that produces a 50% inhibition of the LPS-induced increase in plasma NOx levels at a specific time point.[1][2]

Concluding Remarks

GW274150 is a well-characterized, potent, and highly selective inhibitor of inducible nitric oxide synthase. Its mechanism as an L-arginine competitive, NADPH-dependent inhibitor has been thoroughly established through a variety of in vitro and in vivo experimental models. The high degree of selectivity for iNOS over constitutive isoforms, coupled with favorable pharmacokinetic properties such as high oral bioavailability and a long half-life, underscores its potential as a valuable tool for investigating the role of iNOS in pathophysiology and as a candidate for therapeutic development in inflammatory and other iNOS-mediated diseases.[4][12][13]

References

GW274150: A Potent and Highly Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW274150, chemically described as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a potent, time-dependent, and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This technical guide provides a comprehensive overview of the iNOS inhibitory selectivity of GW274150, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation. The exceptional selectivity of GW274150 for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable pharmacological tool for investigating the specific roles of iNOS in various physiological and pathological processes. Furthermore, its favorable pharmacokinetic profile and oral bioavailability have positioned it as a candidate for therapeutic development in inflammatory conditions.[1][2]

Core Quantitative Data on iNOS Inhibition Selectivity

The selectivity of GW274150 for iNOS has been rigorously quantified across different species and experimental systems. The following tables summarize the key inhibitory parameters, providing a clear comparison of its potency against the three major NOS isoforms.

Table 1: In Vitro Inhibition of Human Nitric Oxide Synthase (NOS) Isoforms by GW274150 [1]

ParameteriNOSnNOSeNOSSelectivity (iNOS vs. nNOS)Selectivity (iNOS vs. eNOS)
IC50 (μM) 2.19----
Steady State Kd (nM) <40----
Ki (μM) -4.57 ± 0.23185 ± 32>114-fold>5800-fold
Selectivity Fold -81-fold248-fold--

Table 2: In Vitro and Ex Vivo Inhibition of Rat Nitric Oxide Synthase (NOS) Isoforms by GW274150 [1]

ParameteriNOSnNOSeNOSSelectivity (iNOS vs. nNOS)Selectivity (iNOS vs. eNOS)
ED50 (μM) (Aortic Rings) 1.15 ± 0.6->300~200-fold~250-fold
Selectivity Fold (Intact Tissues) -219-fold>260-fold--

Table 3: Cellular and In Vivo Efficacy of GW274150

Experimental SystemParameterValue
J774 Macrophage Cells (Intracellular iNOS) IC50 (μM)0.2 ± 0.04[1][2]
LPS-induced Plasma NOx in Mice (i.p. administration) ED50 (mg/kg)3.2 ± 0.7[1][2]
LPS-induced Plasma NOx in Mice (oral administration) ED50 (mg/kg)3.8 ± 1.5[1][2]

Mechanism of Action

GW274150 is an arginine-competitive, NADPH-dependent inhibitor of human iNOS.[1][2] Its inhibition is time-dependent, indicating a slow-binding mechanism. In contrast, its inhibition of nNOS and eNOS is not time-dependent.[1] This differential kinetic profile contributes significantly to its high selectivity for iNOS.

Experimental Protocols

The following section details the methodologies employed to generate the quantitative data presented above.

In Vitro NOS Enzyme Inhibition Assay (Oxyhemoglobin Assay)

This assay measures NOS activity by monitoring the conversion of oxyhemoglobin to methemoglobin by nitric oxide (NO).

  • Enzyme Source: Recombinant human iNOS, eNOS, and nNOS expressed in Spodoptera frugiperda cells using a baculovirus expression system. Murine iNOS is obtained from J774 cells activated with murine interferon-γ and lipopolysaccharide (LPS).[1]

  • Assay Buffer Components: 100 mM HEPES, 100 μM dithiothreitol, 0.8 mM MgCl2, 5 μM oxyhemoglobin, 30 μM L-arginine, 100 μM NADPH, 1 μM FAD, 1 μM FMN, 100 nM calmodulin, and 10 μM tetrahydrobiopterin (B1682763) (BH4).[1]

  • Procedure:

    • The enzyme is pre-incubated with GW274150 for 15 minutes at 37°C in the assay buffer without L-arginine and NADPH.

    • The reaction is initiated by the addition of L-arginine and NADPH.

    • The change in absorbance at 401 nm is monitored over time to determine the rate of methemoglobin formation.

    • IC50 values are calculated from the concentration-response curves. For time-dependent inhibition of iNOS, measurements are taken between 15 and 30 minutes. For eNOS and nNOS, initial rates (0-10 minutes) are used to determine Ki values.[1]

Inhibition of iNOS and eNOS in Rat Aortic Rings (Ex Vivo)

This method assesses the activity of NOS isoforms in intact tissue preparations.

  • Tissue Preparation: Thoracic aortas are excised from male Wistar rats and cut into rings.[1]

  • iNOS Induction: Aortic rings are incubated with LPS to induce the expression of iNOS.

  • eNOS Activity: The relaxation of pre-contracted aortic rings in response to acetylcholine (B1216132) is measured to assess eNOS activity.

  • iNOS Activity: The relaxation of pre-contracted aortic rings from LPS-treated tissues is measured to assess iNOS activity.

  • Procedure:

    • Aortic rings are mounted in organ baths and pre-contracted with an appropriate agonist (e.g., phenylephrine).

    • Cumulative concentration-response curves to GW274150 are generated to determine the ED50 for the inhibition of iNOS- and eNOS-mediated relaxation.[1]

Inhibition of nNOS in Rat Cortical Slices (Ex Vivo)

This protocol evaluates the effect of GW274150 on nNOS activity in brain tissue.

  • Tissue Preparation: Slices of the rat cerebral cortex are prepared.

  • Procedure:

    • Cortical slices are incubated with L-arginine and various concentrations of GW274150.

    • The production of NO is measured, typically by quantifying the accumulation of its stable metabolites, nitrite (B80452) and nitrate (B79036) (NOx).[1]

In Vivo Inhibition of LPS-Induced Plasma NOx Levels in Mice

This in vivo model assesses the ability of GW274150 to inhibit systemic iNOS activity.

  • Animal Model: Male mice are used.

  • Procedure:

    • LPS is administered to the mice to induce a systemic inflammatory response and iNOS expression.

    • GW274150 is administered either intraperitoneally (i.p.) or orally at various doses and time points relative to the LPS challenge.

    • Blood samples are collected, and plasma levels of NOx are measured using a chemiluminescence detector.

    • The ED50 is calculated as the dose of GW274150 that produces a 50% reduction in the LPS-induced increase in plasma NOx.[1]

Visualizations

Signaling Pathway of NOS Isoforms and Inhibition by GW274150

NOS_Pathway_Inhibition cluster_NOS_Isoforms Nitric Oxide Synthase (NOS) Isoforms cluster_Inputs Inputs cluster_Outputs Outputs iNOS iNOS (Inducible) NO Nitric Oxide (NO) iNOS->NO L_Citrulline L-Citrulline iNOS->L_Citrulline nNOS nNOS (Neuronal) nNOS->NO nNOS->L_Citrulline eNOS eNOS (Endothelial) eNOS->NO eNOS->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS Substrate L_Arginine->nNOS Substrate L_Arginine->eNOS Substrate O2_NADPH O2, NADPH O2_NADPH->iNOS Co-substrates O2_NADPH->nNOS Co-substrates O2_NADPH->eNOS Co-substrates GW274150 GW274150 GW274150->iNOS Potent Inhibition GW274150->nNOS Weak Inhibition GW274150->eNOS Very Weak Inhibition

Caption: Mechanism of GW274150 action on NOS isoforms.

Experimental Workflow for Determining iNOS Selectivity

Experimental_Workflow cluster_In_Vitro In Vitro Analysis cluster_Ex_Vivo Ex Vivo Analysis cluster_In_Vivo In Vivo Analysis Enzyme_Assay 1. Recombinant Enzyme Assays (Oxyhemoglobin Method) IC50_iNOS Determine IC50 for iNOS Enzyme_Assay->IC50_iNOS Ki_nNOS_eNOS Determine Ki for nNOS & eNOS Enzyme_Assay->Ki_nNOS_eNOS Cell_Assay 2. Cellular Assays (e.g., J774 Macrophages) Cellular_IC50 Determine Cellular IC50 for iNOS Cell_Assay->Cellular_IC50 Selectivity_Calc_Vitro Calculate In Vitro Selectivity IC50_iNOS->Selectivity_Calc_Vitro Ki_nNOS_eNOS->Selectivity_Calc_Vitro Selectivity_Calc_ExVivo Calculate Ex Vivo Selectivity Tissue_Assay 3. Isolated Tissue Assays (e.g., Rat Aortic Rings, Cortical Slices) ED50_Tissue Determine ED50 for iNOS, nNOS, eNOS Tissue_Assay->ED50_Tissue ED50_Tissue->Selectivity_Calc_ExVivo PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Animal_Model 4. Animal Models of Inflammation (e.g., LPS Challenge in Mice) ED50_InVivo Determine In Vivo ED50 Animal_Model->ED50_InVivo ED50_InVivo->PK_PD_Analysis

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of GW274150 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of GW274150 phosphate (B84403), a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). The information presented herein is collated from preclinical studies and is intended to support further research and development efforts.

Core Pharmacokinetic Parameters

GW274150 has been demonstrated to be a long-acting and orally active iNOS inhibitor.[1] Its pharmacokinetic profile in healthy rats and mice is characterized by a biphasic elimination pattern.[2][3] The compound exhibits high oral bioavailability, exceeding 90% in both rats and mice.[2][3]

Below is a summary of the key quantitative pharmacokinetic and pharmacodynamic data for GW274150.

ParameterSpeciesValueRoute of AdministrationCitation
Terminal Half-life (t½) Rat~6 hours-[2][3]
Mouse~6 hours-[2][3]
Oral Bioavailability Rat>90%Oral[2][3]
Mouse>90%Oral[2][3]
ED₅₀ (inhibition of LPS-induced plasma NOₓ) Mouse3.2 ± 0.7 mg/kg (after 14h)Intraperitoneal (i.p.)[2][3]
Mouse3.8 ± 1.5 mg/kg (after 14h)Oral[2][3]
IC₅₀ (intracellular iNOS in J774 cells) -0.2 ± 0.04 µM-[2]
Steady State Kd (human iNOS) -<40 nM-[2][3]

Mechanism of Action and Selectivity

GW274150 is a potent, time-dependent, and highly selective inhibitor of human iNOS.[2][3] It functions as an arginine-competitive, NADPH-dependent inhibitor.[2][3] This selectivity is a key feature, with significantly lower potency against endothelial NOS (eNOS) and neuronal NOS (nNOS). In rat tissues, GW274150 was found to be over 260-fold and 219-fold more selective for iNOS compared to eNOS and nNOS, respectively.[2][3][4] For human NOS isoforms, the selectivity for iNOS is greater than 100-fold over eNOS and greater than 80-fold over nNOS.[2][3][4]

The following diagram illustrates the inhibitory mechanism of GW274150 on the iNOS signaling pathway.

cluster_iNOS iNOS Enzyme L-Arginine L-Arginine iNOS iNOS L-Arginine->iNOS NADPH NADPH NADPH->iNOS O2 O2 O2->iNOS L-Citrulline L-Citrulline iNOS->L-Citrulline NO NO iNOS->NO GW274150 GW274150 GW274150->iNOS Competitively Inhibits Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) iNOS_Expression Increased iNOS Expression Pro-inflammatory_Stimuli->iNOS_Expression iNOS_Expression->iNOS

Mechanism of GW274150 as a competitive iNOS inhibitor.

Experimental Protocols

The pharmacokinetic and pharmacodynamic data for GW274150 have been established through a series of preclinical in vitro and in vivo experiments.

3.1. In Vivo Pharmacokinetic Studies

  • Subjects: Healthy rats and mice were used for these studies.[2][3]

  • Dosing: While specific dose ranges for the pharmacokinetic profiling are not detailed in the provided results, the pharmacodynamic effects were assessed at doses such as 30 mg/kg and 100 mg/kg administered intraperitoneally.[2] For oral administration, a dose of 3.8 ± 1.5 mg/kg was effective.[2][3]

  • Sample Collection: Plasma samples were collected at various time points to determine the drug concentration.

  • Analytical Method: The concentration of GW274150 in plasma was likely determined using a validated bioanalytical method, though the specific technique (e.g., LC-MS/MS) is not explicitly stated in the search results.

3.2. In Vivo Pharmacodynamic Assessment (Inhibition of LPS-Induced NO Production)

  • Model: Lipopolysaccharide (LPS) was administered to mice to induce an inflammatory response and subsequent production of nitric oxide (NO).[2]

  • Intervention: GW274150 was administered either intraperitoneally or orally.[2][3]

  • Measurement of NO levels: Plasma levels of total nitrate (B79036) and nitrite (B80452) (NOx) were measured as an indicator of NO production. The method involved diluting plasma samples and using a chemiluminescence detector to quantify nitrite after the enzymatic conversion of nitrate to nitrite.[2]

3.3. In Vitro iNOS Inhibition Assay (J774 cells)

  • Cell Line: J774, a murine macrophage-like cell line, was used to assess the intracellular inhibition of iNOS.[2]

  • Method: The cells were likely stimulated to express iNOS, and then incubated with varying concentrations of GW274150. The inhibitory activity was then determined by measuring the reduction in NO production, likely through the Griess assay or a similar method.

The following diagram provides a generalized workflow for the in vivo pharmacokinetic studies.

Start Start Animal_Dosing Animal Dosing (Oral or i.p.) Start->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalytical Method (e.g., LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Parameter_Calculation End End PK_Parameter_Calculation->End

Generalized workflow for in vivo pharmacokinetic studies.

Bioavailability

GW274150 demonstrates excellent oral bioavailability in both rats and mice, reported to be greater than 90%.[2][3] This high bioavailability is consistent with the similar ED₅₀ values observed for inhibiting LPS-induced plasma NOx levels in mice after both oral and intraperitoneal administration.[2]

Human Pharmacokinetic Data

While GW274150 has been investigated in at least two clinical trials (NCT00370435, NCT00379990), the pharmacokinetic data from these human studies are not publicly available at present.[5]

Conclusion

GW274150 phosphate is a highly selective and potent iNOS inhibitor with a favorable preclinical pharmacokinetic profile, including a long half-life and high oral bioavailability in rodents. These characteristics have made it a valuable tool in numerous animal models of inflammatory diseases. Further research, particularly the public disclosure of human pharmacokinetic data, will be crucial in determining its therapeutic potential in clinical settings.

References

In Vitro Characterization of GW274150 Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory conditions. This technical guide provides an in-depth overview of the in vitro characterization of GW274150 phosphate (B84403). It details the compound's mechanism of action, presents its inhibitory potency and selectivity profile in clearly structured tables, and offers comprehensive experimental protocols for key biochemical and cellular assays. Visual diagrams of the relevant signaling pathway and a general experimental workflow are also provided to facilitate a deeper understanding of its preclinical evaluation.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes. It is synthesized by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis, respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. The large and sustained amounts of NO produced by iNOS can contribute to tissue damage and inflammation.

GW274150, chemically known as (S)-2-amino-(1-iminoethylamino)-5-thioheptanoic acid, has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its high selectivity for iNOS over the constitutive isoforms.[1] This selectivity is crucial for mitigating the potential side effects associated with the non-specific inhibition of eNOS and nNOS. This guide focuses on the in vitro methodologies used to characterize the potency, selectivity, and mechanism of action of GW274150.

Mechanism of Action

GW274150 is a potent, time-dependent, and NADPH-dependent inhibitor of iNOS.[2][3] Its mechanism involves competition with the natural substrate, L-arginine, for binding to the active site of the enzyme.[2][4] The inhibitory activity of GW274150 is significantly enhanced in the presence of NADPH, a critical cofactor for NOS activity, suggesting a mechanism-based or slow-binding inhibition.[2][5] Studies have shown that the inhibition of human iNOS by GW274150 is slowly reversible or quasi-irreversible in the presence of NADPH.[5]

Quantitative Data Summary

The inhibitory potency and selectivity of GW274150 have been quantified across various in vitro systems. The following tables summarize the key quantitative data for human and rodent NOS isoforms.

Table 1: Inhibitory Potency of GW274150 against iNOS

SpeciesAssay SystemParameterValueReference
HumanRecombinant EnzymeIC502.19 µM[4][5][6]
HumanRecombinant EnzymeKd<40 nM[2][3]
Rodent (Rat)Aortic Rings (LPS-induced)ED501.15 µM[4][5][6]
Rodent (Mouse)J774 Macrophage CellsIC500.2 ± 0.04 µM[2][3]

Table 2: Selectivity Profile of GW274150

ComparisonSelectivity FoldReference
Human iNOS vs. Human eNOS>100-fold (>5800-fold steady state)[2][5]
Human iNOS vs. Human nNOS>80-fold (>114-fold steady state)[2][5]
Rodent iNOS vs. Rodent eNOS>260-fold[2][3]
Rodent iNOS vs. Rodent nNOS>100-fold (>219-fold)[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of enzyme inhibitors. This section provides protocols for key experiments used to evaluate GW274150.

Recombinant iNOS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of GW274150 on purified iNOS enzyme activity.

Principle: The activity of recombinant iNOS is determined by measuring the conversion of a substrate to a product. Two common methods are the oxyhemoglobin assay, which measures the oxidation of oxyhemoglobin to methemoglobin by NO, and the L-citrulline conversion assay, which quantifies the co-product of NO synthesis.

Materials:

  • Recombinant human or rodent iNOS

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin, FAD, FMN (for some enzyme preparations)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

  • Oxyhemoglobin or [³H]-L-arginine

  • GW274150 phosphate

  • 96-well microplate

  • Microplate reader (spectrophotometer or scintillation counter)

Procedure (Oxyhemoglobin Method):

  • Prepare a reaction mixture containing reaction buffer, L-arginine (e.g., 10-100 µM), NADPH (e.g., 100 µM), BH4 (e.g., 10 µM), and oxyhemoglobin (e.g., 5 µM).

  • Add varying concentrations of GW274150 to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the recombinant iNOS enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes).

  • Monitor the increase in absorbance at a specific wavelength (e.g., 401 nm) corresponding to the formation of methemoglobin.

  • Calculate the rate of reaction and determine the IC50 value of GW274150 by plotting the percentage of inhibition against the inhibitor concentration.

Cellular iNOS Inhibition Assay (J774 Macrophages)

This assay assesses the ability of GW274150 to inhibit iNOS activity within a cellular context.

Principle: Murine macrophage cell line J774.A1 is stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS. The production of NO is then measured as the accumulation of nitrite (B80452) in the cell culture medium using the Griess assay.

Materials:

  • J774.A1 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • This compound

  • Griess Reagent (Solution A: Sulfanilamide in phosphoric acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed J774.A1 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of GW274150 for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 U/mL) to induce iNOS expression.

  • Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatant.

  • Perform the Griess assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC50 value of GW274150.

Tissue-Based Selectivity Assays (Rat Aortic Rings and Cortical Slices)

These ex vivo assays are used to determine the selectivity of GW274150 for iNOS over eNOS and nNOS in a more physiologically relevant setting.

Principle:

  • eNOS (Rat Aortic Rings): Acetylcholine-induced relaxation of pre-contracted aortic rings is dependent on eNOS activity. Inhibition of this relaxation indicates eNOS inhibition.

  • nNOS (Rat Cortical Slices): The synthesis of NO in brain cortical slices is primarily mediated by nNOS. The activity is measured by the conversion of [³H]-L-arginine to [³H]-L-citrulline.

Materials for Aortic Ring Assay:

Procedure for Aortic Ring Assay:

  • Isolate the rat thoracic aorta and cut it into 2-3 mm rings.

  • Mount the rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Pre-contract the rings with phenylephrine.

  • Once a stable contraction is achieved, add acetylcholine to induce endothelium-dependent relaxation.

  • After washing, incubate the rings with varying concentrations of GW274150 for a specified period.

  • Repeat the phenylephrine contraction and acetylcholine-induced relaxation.

  • Measure the tension of the aortic rings and calculate the percentage inhibition of relaxation to determine the effect on eNOS.

Materials for Cortical Slice Assay:

  • Rat brain cortex

  • Physiological salt solution

  • [³H]-L-arginine

  • This compound

  • Scintillation counter

Procedure for Cortical Slice Assay:

  • Prepare thin slices (e.g., 300 µm) of rat brain cortex.

  • Pre-incubate the slices in physiological salt solution with varying concentrations of GW274150.

  • Add [³H]-L-arginine and incubate to allow for nNOS-mediated conversion to [³H]-L-citrulline.

  • Terminate the reaction and separate [³H]-L-citrulline from [³H]-L-arginine using ion-exchange chromatography.

  • Quantify the amount of [³H]-L-citrulline using a scintillation counter.

  • Calculate the nNOS activity and the inhibitory effect of GW274150.

Mandatory Visualizations

Signaling Pathway

iNOS_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (LPS, IFN-γ) Cell Macrophage Proinflammatory_Stimuli->Cell iNOS_Induction iNOS Gene Transcription & Translation Cell->iNOS_Induction Activation iNOS_Enzyme iNOS (Inducible Nitric Oxide Synthase) iNOS_Induction->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO O₂, NADPH, BH₄ L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Downstream_Effects Inflammatory & Cytotoxic Effects NO->Downstream_Effects GW274150 GW274150 GW274150->iNOS_Enzyme Inhibition

Caption: iNOS signaling pathway and the inhibitory action of GW274150.

Experimental Workflow

experimental_workflow start Start: In Vitro Characterization of GW274150 biochemical_assays Biochemical Assays start->biochemical_assays cellular_assays Cellular Assays start->cellular_assays tissue_assays Tissue-Based Assays start->tissue_assays recombinant_inos Recombinant iNOS Enzyme Inhibition biochemical_assays->recombinant_inos j774_macrophage J774 Macrophage iNOS Inhibition cellular_assays->j774_macrophage aortic_ring Rat Aortic Ring (eNOS Activity) tissue_assays->aortic_ring cortical_slice Rat Cortical Slice (nNOS Activity) tissue_assays->cortical_slice potency Determine Potency (IC50, Kd) recombinant_inos->potency mechanism Elucidate Mechanism (Time-dependence, etc.) recombinant_inos->mechanism j774_macrophage->potency selectivity Determine Selectivity (vs. eNOS, nNOS) aortic_ring->selectivity cortical_slice->selectivity end End: Comprehensive In Vitro Profile potency->end selectivity->end mechanism->end

Caption: General workflow for the in vitro characterization of GW274150.

Conclusion

The in vitro characterization of this compound demonstrates its properties as a potent, selective, and time-dependent inhibitor of iNOS. The experimental protocols detailed in this guide provide a robust framework for assessing the pharmacological profile of GW274150 and other potential iNOS inhibitors. The comprehensive in vitro data, including potency against the target enzyme in both isolated and cellular systems and a high degree of selectivity against constitutive NOS isoforms, underscores the potential of GW274150 as a valuable tool for research into iNOS-mediated pathologies and as a candidate for further drug development.

References

GW274150 Phosphate: A Technical Guide to a Highly Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150 is a potent, time-dependent, and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of GW274150 phosphate (B84403), summarizing its biochemical properties, pharmacological data, and relevant experimental protocols. Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for investigating the specific roles of iNOS in various pathological conditions and a promising candidate for therapeutic development.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Three isoforms of nitric oxide synthase (NOS) have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1] While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS is expressed in response to inflammatory stimuli such as cytokines and bacterial endotoxins, producing large, sustained amounts of NO.[1][3][4] This overproduction of NO by iNOS is implicated in the pathogenesis of numerous inflammatory diseases, making selective iNOS inhibition a key therapeutic strategy.[5]

GW274150, chemically known as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a potent and selective iNOS inhibitor.[6][7] It acts as an L-arginine competitive, NADPH-dependent inhibitor.[6][7] The phosphate salt of GW274150 is often used to improve its formulation and handling properties. This guide details the quantitative data, experimental methodologies, and signaling pathways associated with GW274150.

Quantitative Data

The following tables summarize the key quantitative parameters of GW274150, providing a clear comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of GW274150
ParameterSpeciesiNOSnNOSeNOSReference
IC50 Human2.19 μM--[8][9][10]
J774 Cells (intracellular)0.2 ± 0.04 μM--[6][8][10]
Kd Human<40 nM--[6][7][8][10]
Ki Human-4.57 ± 0.23 μM185 ± 32 μM[6]
ED50 Rat (aortic rings)1.15 ± 0.6 μM--[6][8][9][10]
Table 2: Selectivity of GW274150 for iNOS
SpeciesSelectivity vs. nNOSSelectivity vs. eNOSReference
Human (recombinant) >80-fold>100-fold[6][7][8]
Human (calculated from Ki) >114-fold>5800-fold[6]
Rat (intact tissues) >219-fold>260-fold[6][7][8][10]
Table 3: In Vivo Efficacy of GW274150
SpeciesModelRouteED50Time PointReference
Mouse LPS-induced plasma NOxi.p.3.2 ± 0.7 mg/kg14 h[6][7]
Mouse LPS-induced plasma NOxoral3.8 ± 1.5 mg/kg14 h[6][7]
Rat Carrageenan-induced pleurisyi.p.Dose-dependent reduction in lung injury-[5][8][10]
Rat Freund's Complete Adjuvant (FCA) induced inflammationoral1-30 mg/kg (dose-dependent reversal of hypersensitivity)24 h post-FCA[11]
Rat Chronic Constriction Injury (CCI)oral3-30 mg/kg (significant reversal of hypersensitivity)21 days post-surgery[11]
Table 4: Pharmacokinetic Properties of GW274150
SpeciesRouteTerminal Half-life (t1/2)Oral BioavailabilityReference
Rat i.v. or oral~6 h>90%[6][7]
Mouse i.v. or oral~6 h>90%[6][7]

Signaling Pathways

Understanding the signaling pathways involving iNOS is crucial for contextualizing the mechanism of action of GW274150.

iNOS Induction and Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IFN-γ), trigger intracellular signaling cascades that lead to the transcriptional activation of the iNOS gene.[3][12][13] Key pathways involved include the NF-κB and JAK-STAT pathways.[3][12][13] Once expressed, iNOS produces high levels of NO, which can have both protective and detrimental effects depending on the context. In inflammatory conditions, excessive NO can lead to tissue damage through the formation of reactive nitrogen species like peroxynitrite.[5]

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (TNF-α, IL-1β, IFN-γ) Cytokine_R Cytokine Receptors Cytokines->Cytokine_R MyD88 MyD88 TLR4->MyD88 JAKs JAKs Cytokine_R->JAKs TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFκB_IκB NF-κB - IκB (Inactive) IKK->NFκB_IκB P IκB IκB NFκB NF-κB (Active) NFκB_IκB->NFκB IκB degradation NFκB_nuc NF-κB NFκB->NFκB_nuc STAT1α STAT1α JAKs->STAT1α P STAT1α_nuc STAT1α STAT1α->STAT1α_nuc iNOS_protein iNOS Protein NO_Citrulline NO + L-Citrulline iNOS_protein->NO_Citrulline Catalyzes Arginine L-Arginine Arginine->NO_Citrulline iNOS_gene iNOS Gene Transcription NFκB_nuc->iNOS_gene STAT1α_nuc->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein Translation

Caption: Generalized iNOS signaling pathway.

Mechanism of Action of GW274150

GW274150 is a competitive inhibitor of iNOS, acting at the L-arginine binding site. Its inhibition is also NADPH-dependent. By binding to the active site of the iNOS enzyme, GW274150 prevents the conversion of L-arginine to L-citrulline and nitric oxide.

GW274150_MoA iNOS iNOS Enzyme Binding_Site iNOS->Binding_Site L_Arginine L-Arginine (Substrate) L_Arginine->Binding_Site Binds GW274150 GW274150 (Inhibitor) GW274150->Binding_Site Competitively Binds NO_Production NO Production Binding_Site->NO_Production Catalysis No_NO_Production Inhibition of NO Production Binding_Site->No_NO_Production

Caption: Mechanism of action of GW274150.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key experiments involving GW274150.

Protocol 1: In Vitro iNOS Inhibition Assay (Cell-Based)

This protocol describes the measurement of NO production in a murine macrophage cell line (e.g., J774 or RAW 264.7) stimulated to express iNOS.

Materials:

  • J774 or RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

  • GW274150 phosphate

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed J774 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of GW274150 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of GW274150. Include a vehicle control.

  • iNOS Induction: Immediately after adding the inhibitor, stimulate the cells with LPS (1 µg/mL) and IFN-γ (100 U/mL) to induce iNOS expression. Include a negative control group of unstimulated cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve in the same culture medium.

    • Add 50 µL of 1% sulfanilamide to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% NEDD to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples from the standard curve and determine the IC50 value for GW274150.

iNOS_Inhibition_Assay_Workflow Start Start Seed_Cells Seed Macrophage Cells (e.g., RAW 264.7) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_GW274150 Add GW274150 (Serial Dilutions) Incubate_24h->Add_GW274150 Stimulate_LPS Stimulate with LPS/IFN-γ (Induce iNOS) Add_GW274150->Stimulate_LPS Incubate_18_24h Incubate 18-24h Stimulate_LPS->Incubate_18_24h Collect_Supernatant Collect Supernatant Incubate_18_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based iNOS inhibition assay.

Protocol 2: In Vivo LPS-Induced Plasma Nitrite/Nitrate (B79036) (NOx) Measurement

This protocol describes the assessment of GW274150's efficacy in a mouse model of systemic inflammation.

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle for dosing (e.g., saline)

  • Blood collection supplies (e.g., heparinized tubes)

  • Nitrate reductase

  • NADPH

  • Griess Reagent

  • 96-well plates

Procedure:

  • Animal Dosing: Administer GW274150 (e.g., 1-100 mg/kg) or vehicle to mice via the desired route (e.g., intraperitoneal or oral).

  • LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), administer LPS (e.g., 10 mg/kg, i.p.) to induce a systemic inflammatory response and iNOS expression.

  • Blood Collection: At a defined time point after LPS administration (e.g., 2-14 hours), collect blood samples via cardiac puncture or another appropriate method into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Nitrate to Nitrite Conversion:

    • Dilute plasma samples with assay buffer.

    • To convert nitrate to nitrite, incubate the plasma with nitrate reductase and NADPH for 1 hour at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Perform the Griess assay on the plasma samples as described in Protocol 1.

  • Data Analysis: Calculate the total plasma NOx (nitrite + nitrate) concentrations and determine the ED50 of GW274150.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of iNOS with excellent oral bioavailability and a favorable pharmacokinetic profile in preclinical species. The data and protocols presented in this guide underscore its utility as a research tool for elucidating the role of iNOS in health and disease. Its demonstrated efficacy in various in vivo models of inflammation and pain highlights its potential as a therapeutic agent for a range of inflammatory disorders. Further investigation in clinical settings is warranted to translate these promising preclinical findings into novel therapies.

References

An In-depth Technical Guide to Early-Stage Research on GW274150 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the early-stage research on GW274150, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). It covers its mechanism of action, pharmacokinetic profile, and preclinical efficacy, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Concepts: Mechanism of Action and Selectivity

GW274150, chemically known as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a time-dependent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] Its mechanism of action is competitive with the enzyme's natural substrate, L-arginine, and is dependent on the presence of the cofactor NADPH.[1][2] The high selectivity of GW274150 for iNOS over the other two main isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a key characteristic that minimizes off-target effects, such as impacts on blood pressure regulation, which is primarily controlled by eNOS.[1][3]

The overproduction of nitric oxide (NO) by iNOS is a critical factor in the pathophysiology of numerous inflammatory conditions. By selectively inhibiting iNOS, GW274150 reduces the excessive NO production that contributes to tissue damage, inflammation, and pain.[4] This targeted approach offers a promising therapeutic strategy for a variety of inflammatory and autoimmune disorders.

Below is a diagram illustrating the signaling pathway of iNOS and the inhibitory effect of GW274150.

cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 Macrophage / Inflammatory Cell Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Activates iNOS Gene Transcription iNOS Gene Transcription NF-κB Activation->iNOS Gene Transcription Induces iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA Leads to iNOS Protein (inactive) iNOS Protein (inactive) iNOS mRNA->iNOS Protein (inactive) Translation iNOS Protein (active) iNOS Protein (active) iNOS Protein (inactive)->iNOS Protein (active) Dimerization & Cofactor Binding Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein (active)->Nitric Oxide (NO) Catalyzes Conversion L-Citrulline L-Citrulline iNOS Protein (active)->L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Protein (active) O2, NADPH O2, NADPH O2, NADPH->iNOS Protein (active) Downstream Inflammatory Effects Downstream Inflammatory Effects Nitric Oxide (NO)->Downstream Inflammatory Effects GW274150 GW274150 GW274150->iNOS Protein (active) Inhibits

Caption: Signaling pathway of iNOS induction and inhibition by GW274150.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on GW274150.

Table 1: In Vitro Potency and Selectivity of GW274150

ParameterSpeciesiNOSeNOSnNOSSelectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Reference
Kd Human<40 nM----[1]
IC50 Human2.19 µM-->100-fold>80-fold[2][5]
IC50 (intracellular) Murine (J774 cells)0.2 ± 0.04 µM----[1][3]
ED50 Rat1.15 ± 0.6 µM-->260-fold>219-fold[3][5]

Table 2: In Vivo Efficacy of GW274150

ModelSpeciesRoute of AdministrationDoseEffectReference
LPS-induced NOx levels MouseIntraperitonealED50: 3.2 ± 0.7 mg/kg (at 14h)Inhibition of plasma NOx[1]
LPS-induced NOx levels MouseOralED50: 3.8 ± 1.5 mg/kg (at 14h)Inhibition of plasma NOx[1]
Carrageenan-induced pleurisy RatIntraperitoneal2.5, 5, and 10 mg/kgDose-dependent reduction in lung injury[5]
Neuropathic Pain (CCI) RatOral3-30 mg/kgReversal of pain hypersensitivity[4]
Renal Ischemia/Reperfusion RatIntravenous5 mg/kgReduction of renal dysfunction and injury[6]

Table 3: Pharmacokinetic Profile of GW274150

SpeciesRoute of AdministrationTerminal Half-life (t1/2)Oral BioavailabilityKey ObservationReference
Rat Intravenous / Oral~6 hours>90%Biphasic pharmacokinetic profile[1][3]
Mouse Intravenous / Oral~6 hours>90%Biphasic pharmacokinetic profile[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of GW274150.

In Vitro iNOS Inhibition Assay (L-Arginine to L-Citrulline Conversion)

This assay measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified iNOS enzyme

  • L-[14C]arginine

  • NADPH

  • Calcium chloride (CaCl2)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • L-valine (to inhibit arginase activity)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

  • Stop Solution (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Dowex 50W-X8 resin (Na+ form)

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-[14C]arginine, NADPH, CaCl2, BH4, and L-valine.

  • Add varying concentrations of GW274150 or vehicle control to the reaction mixture.

  • Initiate the reaction by adding the purified iNOS enzyme.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Apply the reaction mixture to a column containing Dowex 50W-X8 resin. L-[14C]arginine (positively charged) binds to the resin, while L-[14C]citrulline (neutral) flows through.

  • Collect the eluate containing L-[14C]citrulline.

  • Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of GW274150 and determine the IC50 value.

Intracellular iNOS Inhibition in J774 Macrophages

This cell-based assay assesses the ability of GW274150 to inhibit iNOS activity within a cellular environment.

Materials:

  • J774 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • GW274150

  • Griess Reagent (for nitrite (B80452) measurement)

Procedure:

  • Seed J774 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of GW274150 for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 U/mL) to induce iNOS expression.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Calculate the percentage of inhibition of nitrite production and determine the IC50 value.

Ex Vivo eNOS and nNOS Selectivity Assays

eNOS Activity in Rat Aortic Rings:

  • Isolate the thoracic aorta from a rat and cut it into rings.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Pre-contract the rings with an α-adrenergic agonist like phenylephrine.

  • Induce endothelium-dependent relaxation with acetylcholine (B1216132) in the presence of varying concentrations of GW274150.

  • Measure the isometric tension to assess the degree of vasorelaxation. A lack of inhibition of relaxation indicates selectivity against eNOS.

nNOS Activity in Rat Cortical Slices:

  • Prepare cortical slices from a rat brain.

  • Incubate the slices in a buffer containing L-[14C]arginine and other necessary cofactors.

  • Add varying concentrations of GW274150.

  • After incubation, homogenize the tissue and measure the formation of L-[14C]citrulline as described in the in vitro iNOS inhibition assay.

  • A high IC50 value indicates selectivity against nNOS.

Mandatory Visualizations

The following diagrams provide visual representations of a key experimental workflow and a logical relationship in the context of GW274150 research.

cluster_workflow Experimental Workflow: In Vitro iNOS Inhibition Assay A Prepare Reaction Mixture (Buffer, L-[14C]arginine, Cofactors) B Add GW274150 / Vehicle A->B C Initiate with iNOS Enzyme B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Separate L-[14C]citrulline (Dowex Column) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for determining the in vitro inhibitory potency of GW274150.

cluster_selectivity Selectivity Profile of GW274150 cluster_targets NOS Isoforms cluster_outcomes Biological Outcomes GW274150 GW274150 iNOS iNOS (Inducible) GW274150->iNOS High Potency Inhibition eNOS eNOS (Endothelial) GW274150->eNOS Low Potency Inhibition nNOS nNOS (Neuronal) GW274150->nNOS Low Potency Inhibition Anti_Inflammatory Anti-Inflammatory Effects (Therapeutic) iNOS->Anti_Inflammatory Inhibition leads to BP_Regulation Blood Pressure Regulation (Physiological) eNOS->BP_Regulation Maintains Neurotransmission Neurotransmission (Physiological) nNOS->Neurotransmission Maintains

Caption: Logical relationship of GW274150's selectivity and its biological effects.

Conclusion

The early-stage research on GW274150 phosphate (B84403) has established it as a potent and highly selective inhibitor of iNOS with a favorable pharmacokinetic profile in preclinical models. Its efficacy in various models of inflammation, pain, and ischemia/reperfusion injury highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for further investigation and development of this promising compound. The high selectivity for iNOS over eNOS and nNOS is a critical attribute that suggests a lower risk of side effects related to the disruption of normal physiological nitric oxide signaling. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic applications for human diseases driven by iNOS-mediated pathology.[7][8][9]

References

GW274150 Phosphate: A Technical Guide for Investigating Nitric Oxide Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GW274150 phosphate (B84403), a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. The inducible isoform, iNOS, is a key mediator in inflammatory conditions, producing large, sustained amounts of NO that can lead to tissue damage. GW274150 serves as an invaluable pharmacological tool to dissect the roles of iNOS in various disease models. This document details the mechanism of action of GW274150, presents its key pharmacological data in structured tables, provides detailed experimental protocols for its use, and illustrates relevant signaling pathways and experimental workflows using diagrams.

Introduction to Nitric Oxide Signaling and iNOS

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS).[1][2] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[2] While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological functions like neurotransmission and vasodilation, iNOS is typically absent in resting cells.[2] Its expression is induced by pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS), leading to the sustained production of high concentrations of NO.[2] This overproduction of NO by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and sepsis.[2]

GW274150: A Selective iNOS Inhibitor

GW274150, with the chemical name (S)-2-Amino-(1-iminoethylamino)-5-thioheptanoic acid, is a potent, selective, and long-acting inhibitor of iNOS.[3][4][5] It acts as an L-arginine competitor and its inhibitory action is NADPH-dependent.[1][6] The high selectivity of GW274150 for iNOS over eNOS and nNOS makes it a superior tool for studying the specific contributions of iNOS to disease pathology without the confounding effects of inhibiting the constitutive NOS isoforms.[3][4][6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GW274150, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of GW274150

ParameterSpeciesiNOSeNOSnNOSSelectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Reference
IC₅₀ Human2.19 µM>100-fold higher>80-fold higher>100-fold>80-fold[8][9]
J774 Cells0.2 µM----[1][6][7]
K_d Human<40 nM----[6][7][8][9]
ED₅₀ Rat (aortic rings)1.15 µM>300 µM>250 µM~260-fold~219-fold[6][7][8][9]

Table 2: In Vivo Efficacy of GW274150

ModelSpeciesDoseRouteEffectReference
LPS-induced plasma NOₓMouseED₅₀: 3.2 ± 0.7 mg/kg (14h post-dose)i.p.Inhibition of plasma NOₓ levels[6][7]
MouseED₅₀: 3.8 ± 1.5 mg/kg (14h post-dose)OralInhibition of plasma NOₓ levels[7]
Carrageenan-induced pleurisyRat2.5, 5, 10 mg/kgi.p.Dose-dependent reduction in inflammation[3]
Freund's Complete Adjuvant (FCA) induced painRat1-30 mg/kgOralReversal of hypersensitivity[10][11]
Chronic Constriction Injury (CCI) induced painRat3-30 mg/kgOralReversal of hypersensitivity[10][11]
Renal Ischemia/ReperfusionRat5 mg/kgi.v.Reduction of renal dysfunction and injury[12]

Table 3: Pharmacokinetic Properties of GW274150

SpeciesHalf-life (t₁/₂)Oral BioavailabilityKey FindingsReference
Rat~5-6 hours>90%Biphasic pharmacokinetic profile.[3][6][7]
Mouse~6 hours>90%Biphasic pharmacokinetic profile.[6][7]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving nitric oxide and a typical experimental workflow for studying the effects of GW274150.

NitricOxideSignaling cluster_Physiological Physiological NO Signaling cluster_Pathological Pathological NO Signaling (Inflammation) L_Arginine_p L-Arginine eNOS_nNOS eNOS / nNOS (Constitutive) L_Arginine_p->eNOS_nNOS NO_p Nitric Oxide (low levels) eNOS_nNOS->NO_p sGC Soluble Guanylate Cyclase NO_p->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Activates PKG Protein Kinase G cGMP->PKG Physiological_Effects Vasodilation, Neurotransmission PKG->Physiological_Effects Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) iNOS_Induction iNOS Gene Transcription Inflammatory_Stimuli->iNOS_Induction iNOS iNOS (Inducible) iNOS_Induction->iNOS NO_path Nitric Oxide (high levels) iNOS->NO_path L_Arginine_path L-Arginine L_Arginine_path->iNOS Peroxynitrite Peroxynitrite (ONOO⁻) NO_path->Peroxynitrite + Superoxide Nitrotyrosine Nitrotyrosine Formation Peroxynitrite->Nitrotyrosine Cellular_Damage Oxidative Stress, Cellular Damage, Inflammation Nitrotyrosine->Cellular_Damage GW274150 GW274150 GW274150->iNOS Inhibits

Caption: Nitric oxide signaling pathways.

ExperimentalWorkflow cluster_workflow In Vivo Inflammation Model Workflow with GW274150 cluster_analysis 7. Biomarker Analysis Animal_Model 1. Animal Model Selection (e.g., Rat, Mouse) Grouping 2. Group Assignment (Vehicle, GW274150, Positive Control) Animal_Model->Grouping Inflammation_Induction 3. Induction of Inflammation (e.g., Carrageenan or LPS injection) Grouping->Inflammation_Induction Treatment 4. Administration of GW274150 (Specific dose and route, e.g., i.p. or oral) Inflammation_Induction->Treatment Pre- or post-treatment Monitoring 5. Monitoring of Inflammatory Response (e.g., Paw edema, clinical signs) Treatment->Monitoring Sample_Collection 6. Sample Collection (Blood, Tissue) Monitoring->Sample_Collection Griess_Assay Griess Assay (Nitrite/Nitrate (B79036) in plasma/tissue) Sample_Collection->Griess_Assay MPO_Assay MPO Assay (Neutrophil infiltration in tissue) Sample_Collection->MPO_Assay IHC Immunohistochemistry (Nitrotyrosine in tissue) Sample_Collection->IHC Cytokine_Analysis Cytokine Measurement (e.g., TNF-α, IL-1β) Sample_Collection->Cytokine_Analysis Data_Analysis 8. Data Analysis and Interpretation Griess_Assay->Data_Analysis MPO_Assay->Data_Analysis IHC->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Experimental workflow with GW274150.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of GW274150 and nitric oxide signaling.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory effects of GW274150.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • GW274150 phosphate

  • Vehicle (e.g., saline or appropriate solvent)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide rats into groups (n=6-8 per group): Vehicle control, GW274150 (various doses), and Positive control.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer GW274150 or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses. The positive control is also administered at this time.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using the plethysmometer.

  • Calculation of Edema and Inhibition:

    • Paw edema volume (mL) = Paw volume at time 't' - Initial paw volume.

    • Percentage of inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Measurement of Nitrite (B80452)/Nitrate (Griess Assay)

This assay quantifies the stable end-products of NO, nitrite (NO₂⁻) and nitrate (NO₃⁻), in biological fluids and tissue homogenates.

Materials:

  • Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Nitrate Reductase

  • NADPH

  • Sodium nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Deproteinate samples using a 10 kDa molecular weight cutoff filter.

    • Tissue Homogenates: Homogenize tissue in an appropriate buffer, centrifuge to pellet debris, and collect the supernatant.

  • Nitrate to Nitrite Conversion (if measuring total NO production):

    • In a 96-well plate, add sample, nitrate reductase, and NADPH.

    • Incubate at room temperature for 1-2 hours to allow for the conversion of nitrate to nitrite.

  • Griess Reaction:

    • Add sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated using known concentrations of sodium nitrite.

Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissues is a reliable index of neutrophil infiltration, a hallmark of inflammation.

Materials:

  • Tissue homogenates

  • Hexadecyltrimethylammonium bromide (HTAB) buffer

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize tissue samples in HTAB buffer to extract MPO.

  • Centrifugation: Centrifuge the homogenates and collect the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add the sample supernatant.

    • Add a solution of O-dianisidine dihydrochloride and hydrogen peroxide in phosphate buffer.

  • Kinetic Measurement: Immediately measure the change in absorbance at 460 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.

  • Calculation of MPO Activity: MPO activity is calculated from the rate of change in absorbance and expressed as units per gram of tissue.

Immunohistochemistry for Nitrotyrosine

This technique is used to detect the presence of nitrotyrosine, a marker of peroxynitrite-mediated damage, in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Primary antibody against nitrotyrosine

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate

  • Hematoxylin (B73222) counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-nitrotyrosine antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Signal Amplification: Incubate with streptavidin-HRP conjugate.

  • Visualization: Apply DAB substrate to develop a brown-colored precipitate at the site of the antigen.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Microscopic Analysis: Examine the slides under a microscope to assess the localization and intensity of nitrotyrosine staining.

Conclusion

This compound is a powerful and selective tool for elucidating the role of iNOS in nitric oxide signaling and its contribution to various pathological states. Its well-characterized pharmacological profile and proven efficacy in a range of preclinical models make it an essential compound for researchers in inflammation, immunology, and drug discovery. The data and protocols provided in this guide are intended to facilitate the effective use of GW274150 in advancing our understanding of iNOS-mediated pathophysiology and in the development of novel therapeutic strategies.

References

GW274150 Phosphate: A Deep Dive into its Role as a Selective iNOS Inhibitor in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW274150 phosphate (B84403) is a potent, selective, and long-acting inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory conditions. By competitively binding to the L-arginine site on iNOS in a time- and NADPH-dependent manner, GW274150 effectively curtails the excessive production of nitric oxide (NO), a key mediator in the inflammatory cascade. This targeted inhibition has demonstrated significant therapeutic potential in preclinical models of acute lung injury, renal ischemia-reperfusion injury, and both inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of GW274150, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing its role in relevant signaling pathways.

Mechanism of Action and Selectivity

GW274150 is a sulphur-substituted acetamine amino acid that functions as a competitive inhibitor of L-arginine at the active site of iNOS.[1] Its inhibition is time-dependent and requires the presence of NADPH.[2][3] A key feature of GW274150 is its high selectivity for iNOS over the other two nitric oxide synthase isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for minimizing off-target effects, as eNOS and nNOS are involved in vital physiological processes such as blood pressure regulation and neurotransmission.[4]

The inhibition of iNOS by GW274150 is a slowly developing but rapidly reversible process.[1] This characteristic, combined with its long half-life, contributes to its sustained efficacy in vivo.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for GW274150, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of GW274150

ParameterSpeciesiNOSeNOSnNOSSelectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Reference
IC50 Human2.19 µM-->100-fold>80-fold[5]
J774 Cells0.2 ± 0.04 µM----[2][3]
Kd Human<40 nM----[2][3]
Ki Human-185 ± 32 µM4.57 ± 0.23 µM>5800-fold>114-fold[3]
Selectivity (Intact Rat Tissues) Rat--->260-fold>219-fold[2][3]

Table 2: In Vivo Efficacy of GW274150

ModelSpeciesRoute of AdministrationDose RangeKey FindingsReference
LPS-induced Plasma NOx Levels Mousei.p.-ED50: 3.2 ± 0.7 mg/kg (at 14h)[2][3]
MouseOral-ED50: 3.8 ± 1.5 mg/kg (at 14h)[2][3]
Carrageenan-induced Pleurisy Rati.p.2.5, 5, 10 mg/kgDose-dependent reduction in inflammation[1]
Renal Ischemia/Reperfusion Injury Rati.v.5 mg/kgSignificant reduction in renal dysfunction and injury[6]
Freund's Complete Adjuvant (FCA)-induced Inflammatory Pain RatOral1-30 mg/kgDose-dependent reversal of hypersensitivity and edema[7]
Chronic Constriction Injury (CCI)-induced Neuropathic Pain RatOral3-30 mg/kgSignificant reversal of hypersensitivity[7][8]

Table 3: Pharmacokinetic Properties of GW274150

SpeciesHalf-lifeOral BioavailabilityReference
Rat ~5-6 hours (biphasic)>90%[1][2]
Mouse ~6 hours (biphasic)>90%[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by GW274150 and a typical experimental workflow for evaluating its efficacy in an inflammatory model.

GW274150_Signaling_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Inflammatory Effects Inflammatory_Stimuli Inflammatory_Stimuli iNOS_Induction iNOS Induction Inflammatory_Stimuli->iNOS_Induction iNOS iNOS Enzyme iNOS_Induction->iNOS L_Arginine L-Arginine L_Arginine->iNOS NO_Production Excess NO Production iNOS->NO_Production Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NO_Production->Proinflammatory_Cytokines Oxidative_Stress Oxidative Stress (Nitrotyrosine, PARS activation) NO_Production->Oxidative_Stress Cellular_Infiltration Inflammatory Cell Infiltration Proinflammatory_Cytokines->Cellular_Infiltration Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage Cellular_Infiltration->Tissue_Damage GW274150 GW274150 GW274150->iNOS Inhibition

Caption: Signaling pathway of inflammation and the inhibitory action of GW274150 on iNOS.

Experimental_Workflow_Inflammation_Model cluster_animal_model Animal Model of Inflammation cluster_treatment Treatment Groups cluster_outcome_measures Outcome Measures Animal_Selection Select Animal Model (e.g., Rat, Mouse) Induction Induce Inflammation (e.g., Carrageenan Injection) Animal_Selection->Induction Control Control Group (Vehicle) Induction->Control Administer GW274150_Group GW274150 Treatment Group (Varying Doses) Induction->GW274150_Group Administer Histology Histological Analysis (Tissue Damage, Cell Infiltration) Control->Histology Biochemical_Assays Biochemical Assays (NOx levels, MPO activity) Control->Biochemical_Assays Cytokine_Analysis Cytokine Analysis (TNF-α, IL-1β ELISA) Control->Cytokine_Analysis Immunohistochemistry Immunohistochemistry (ICAM-1, Nitrotyrosine, PAR) Control->Immunohistochemistry GW274150_Group->Histology GW274150_Group->Biochemical_Assays GW274150_Group->Cytokine_Analysis GW274150_Group->Immunohistochemistry

Caption: A generalized experimental workflow for evaluating GW274150 in an animal model of acute inflammation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for replicating and building upon existing research.

Carrageenan-Induced Pleurisy in Rats[1]
  • Animals: Male Wistar rats (200-230 g).

  • Induction of Pleurisy: A 0.1 ml volume of 1% λ-carrageenan suspension in saline is injected intrapleurally.

  • Treatment: GW274150 (2.5, 5, and 10 mg/kg) is administered intraperitoneally (i.p.) 5 minutes before carrageenan injection. A control group receives the vehicle.

  • Sample Collection: 4 hours after carrageenan injection, animals are euthanized. The pleural cavity is opened, and the exudate is collected. Lung tissues are also harvested.

  • Analysis:

    • Exudate Volume and Cell Count: The volume of pleural exudate is measured, and the number of polymorphonuclear (PMN) cells is determined using a light microscope.

    • Myeloperoxidase (MPO) Activity: Lung tissue MPO activity is measured as an index of neutrophil infiltration.

    • Nitrite/Nitrate (B79036) (NOx) Levels: NOx levels in the pleural exudate are measured using the Griess reagent.

    • Cytokine Measurement: TNF-α and IL-1β levels in the pleural exudate are quantified by ELISA.

    • Immunohistochemistry: Lung tissue sections are stained for ICAM-1, nitrotyrosine, and poly (ADP-ribose) (PAR).

    • Histology: Lung tissue sections are stained with hematoxylin (B73222) and eosin (B541160) to assess tissue injury and inflammation.

Renal Ischemia/Reperfusion (I/R) Injury in Rats[6]
  • Animals: Male Wistar rats.

  • Surgical Procedure: Animals are anesthetized, and both renal arteries and veins are occluded for 45 minutes, followed by 6 hours of reperfusion.

  • Treatment: GW274150 (5 mg/kg) is administered as an intravenous (i.v.) bolus 30 minutes prior to the onset of ischemia.

  • Sample Collection: At the end of the reperfusion period, blood and urine samples are collected, and kidneys are harvested.

  • Analysis:

    • Renal Function: Serum urea, creatinine, and aspartate aminotransferase (AST) levels, as well as urinary N-acetyl-β-D-glucosaminidase (NAG) activity, are measured.

    • Histology: Kidney sections are stained to evaluate tubular injury.

    • Immunohistochemistry: Kidney sections are stained for nitrotyrosine and PAR.

    • Plasma Nitrate Levels: Plasma nitrate levels are measured as an indicator of NO production.

    • MPO Activity and Malondialdehyde (MDA) Levels: Renal MPO activity and MDA levels are measured to assess neutrophil infiltration and lipid peroxidation, respectively.

Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain in Rats[7]
  • Animals: Male rats.

  • Induction of Inflammation: A single intraplantar injection of FCA is administered into the hind paw.

  • Treatment: GW274150 (1-30 mg/kg) is administered orally 24 hours after FCA injection.

  • Behavioral Testing: Paw withdrawal thresholds to mechanical and thermal stimuli are measured to assess hypersensitivity. Paw volume is measured to quantify edema.

  • Biochemical Analysis: Nitrite levels in the inflamed paw tissue are measured to confirm iNOS inhibition.

  • Immunohistochemistry: Paw tissue is analyzed for the presence of iNOS.

Conclusion and Future Directions

GW274150 phosphate has been robustly characterized as a potent and highly selective inhibitor of iNOS with significant anti-inflammatory properties in a range of preclinical models. Its ability to attenuate excessive NO production and downstream inflammatory sequelae, coupled with a favorable pharmacokinetic profile, underscores its potential as a therapeutic agent. While clinical trials in asthma and migraine have not shown superiority over existing treatments, the compelling preclinical data in other inflammatory conditions, such as inflammatory and neuropathic pain, and cachexia, suggest that further investigation into its therapeutic applications is warranted.[9][10] Future research should focus on optimizing dosing regimens, exploring combination therapies, and identifying patient populations most likely to benefit from selective iNOS inhibition. The detailed methodologies and data presented in this guide provide a solid foundation for such future endeavors.

References

Methodological & Application

Application Notes and Protocols for GW274150 Phosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of GW274150 phosphate (B84403), a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), in cell culture experiments. This document includes detailed protocols for the preparation and application of GW274150, as well as methods for assessing its effects on nitric oxide (NO) production, cell viability, and inflammatory cytokine release. The provided information is intended to assist researchers in designing and executing robust experiments to investigate the role of iNOS in various cellular processes.

Introduction

GW274150 is a small molecule inhibitor that demonstrates high selectivity for inducible nitric oxide synthase (iNOS or NOS2) over endothelial NOS (eNOS or NOS3) and neuronal NOS (nNOS or NOS1).[1][2] The inducible isoform, iNOS, is typically expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[3] Once expressed, iNOS produces large amounts of nitric oxide (NO), a key signaling molecule involved in inflammation, immunity, and pathophysiology of various diseases.[3] GW274150 acts as an arginine-competitive, NADPH-dependent inhibitor of iNOS, thereby blocking the production of NO.[4] Its high selectivity makes it a valuable tool for elucidating the specific roles of iNOS in cellular signaling and disease models.

Data Presentation

The following tables summarize the key quantitative data for GW274150, providing a quick reference for its potency and selectivity.

Table 1: In Vitro Potency of GW274150

ParameterSpeciesValueReference
IC₅₀ (iNOS) Human2.19 µM[2]
IC₅₀ (iNOS) J774 Cells0.2 µM[2]
EC₅₀ (iNOS) Rat Proximal Tubular Cells~100 nM[5][6]
Kᵈ (iNOS) Human40 nM[2]
ED₅₀ (iNOS) Rat1.15 µM[2]

Table 2: Selectivity of GW274150 for iNOS

NOS IsoformSelectivity Fold (vs. Human iNOS)Reference
eNOS >100-fold[2]
nNOS >80-fold[2]
eNOS (rat) >260-fold[2]
nNOS (rat) >219-fold[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are provided.

GW274150_Signaling_Pathway Mechanism of Action of GW274150 cluster_stimulus Pro-inflammatory Stimuli cluster_cell Macrophage / Target Cell LPS LPS iNOS_Induction iNOS Gene Transcription & Translation LPS->iNOS_Induction IFN-gamma IFN-gamma IFN-gamma->iNOS_Induction iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme NO_Production Nitric Oxide (NO) Production iNOS_Enzyme->NO_Production L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate Downstream_Effects Downstream Inflammatory and Cytotoxic Effects NO_Production->Downstream_Effects GW274150 GW274150 GW274150->iNOS_Enzyme Inhibition

Figure 1: Mechanism of Action of GW274150.

GW274150_Experimental_Workflow Experimental Workflow for GW274150 Cell Culture Studies Start Start Cell_Culture 1. Cell Culture (e.g., J774 Macrophages) Start->Cell_Culture Cell_Seeding 2. Seed Cells into Multi-well Plates Cell_Culture->Cell_Seeding iNOS_Induction 3. Induce iNOS Expression (e.g., with LPS & IFN-γ) Cell_Seeding->iNOS_Induction GW274150_Treatment 4. Treat with GW274150 (Varying Concentrations) iNOS_Induction->GW274150_Treatment Incubation 5. Incubate for Specified Duration GW274150_Treatment->Incubation Data_Collection 6. Collect Supernatant and/or Lyse Cells Incubation->Data_Collection Assays Perform Assays Data_Collection->Assays Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) Assays->Griess_Assay Viability_Assay Cell Viability (e.g., MTT Assay) Assays->Viability_Assay Cytokine_Assay Cytokine Quantification (e.g., ELISA) Assays->Cytokine_Assay Data_Analysis 7. Data Analysis Griess_Assay->Data_Analysis Viability_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for GW274150 Cell Culture Studies.

Experimental Protocols

Preparation of GW274150 Stock Solution

Materials:

  • GW274150 phosphate powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the GW274150 powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of GW274150 powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of GW274150 (Molecular Weight: 219.30 g/mol ), dissolve 2.193 mg in 1 mL of DMSO.[7]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Note that aqueous solutions of GW274150 are unstable and should be prepared fresh.[3][7]

Cell Culture and Treatment with GW274150

This protocol is optimized for the J774A.1 murine macrophage cell line, a common model for studying inflammation and iNOS activity.[8]

Materials:

  • J774A.1 cells (ATCC TIB-67 or equivalent)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant murine Interferon-gamma (IFN-γ)

  • GW274150 stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Cell scraper

Procedure:

A. Cell Culture Maintenance:

  • Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8]

  • Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach adherent cells using a cell scraper.[9][10]

B. Experimental Setup:

  • Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.

  • Allow the cells to adhere overnight in the incubator.

C. iNOS Induction and GW274150 Treatment:

  • The following day, remove the culture medium.

  • To induce iNOS expression, add 100 µL of fresh medium containing LPS (1 µg/mL) and IFN-γ (10 ng/mL).

  • Immediately after adding the induction medium, add the desired concentrations of GW274150. Prepare serial dilutions of the GW274150 stock solution in the culture medium. A typical concentration range to test is 0.1 µM to 10 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.1%.

  • Include the following controls:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with induction medium and the same concentration of DMSO used for the highest GW274150 concentration.

    • iNOS-Induced Control: Cells with induction medium only (LPS + IFN-γ).

  • Incubate the plate for 24 hours at 37°C with 5% CO₂.

Assessment of Nitric Oxide Production (Griess Assay)

Materials:

Procedure:

  • After the 24-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite in fresh culture medium.

  • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Assessment of Cell Viability (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the wells.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Assessment of Cytokine Production (ELISA)

Materials:

  • ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

  • Cell culture supernatant collected for the Griess assay

Procedure:

  • Use the cell culture supernatant collected in step 3.1. If necessary, store the supernatant at -80°C until use.

  • Follow the manufacturer's instructions provided with the specific ELISA kit to quantify the concentration of the target cytokine in the supernatant.

  • Briefly, this typically involves adding the supernatant and standards to antibody-coated wells, followed by incubation, washing steps, addition of a detection antibody, a substrate, and finally, measuring the absorbance.

  • Calculate the cytokine concentrations based on the standard curve generated.

Conclusion

This compound is a powerful and selective tool for investigating the role of iNOS in cell culture models. The protocols outlined in these application notes provide a framework for conducting experiments to assess the impact of iNOS inhibition on nitric oxide production, cell viability, and cytokine release. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of iNOS-mediated signaling pathways in health and disease.

References

Application Notes and Protocols for GW274150 Phosphate in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GW274150 is a potent, time-dependent, and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It is an arginine-competitive, NADPH-dependent inhibitor that shows high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for investigating the pathophysiological roles of iNOS in various disease models.[1][2][3] In rats, GW274150 has demonstrated high oral bioavailability (>90%) and a terminal half-life of approximately 5-6 hours.[2][4][5] These notes provide a summary of dosages, administration routes, and detailed protocols for the use of GW274150 in common rat experimental models.

Mechanism of Action

GW274150 selectively inhibits the iNOS enzyme, which is typically expressed in response to inflammatory stimuli such as cytokines and lipopolysaccharide (LPS). By blocking iNOS, GW274150 reduces the production of nitric oxide (NO), a key mediator in inflammatory processes. This inhibition mitigates downstream effects of excessive NO, such as the formation of peroxynitrite, protein nitration (measured by nitrotyrosine levels), and activation of poly (ADP-ribose) polymerase (PARP).[4][6]

GW274150_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Effects Inflammatory Stimuli Inflammatory Stimuli iNOS Expression iNOS Expression iNOS iNOS Enzyme iNOS Expression->iNOS produces L-Arginine L-Arginine L-Arginine->iNOS substrate NO Nitric Oxide (NO) iNOS->NO produces Peroxynitrite Peroxynitrite Formation NO->Peroxynitrite GW274150 GW274150 GW274150->iNOS inhibits PARP PARP Activation Peroxynitrite->PARP Inflammation Inflammation & Tissue Damage PARP->Inflammation

Caption: Mechanism of action for GW274150 as a selective iNOS inhibitor.

Quantitative Data Summary

ParameterValueSpeciesCitation
Oral Bioavailability >90%Rat[2]
Terminal Half-Life ~6 hours (biphasic profile)Rat[2]
Long-Acting Profile Effective inhibition of plasma NO levels 14h post-doseRat[3][4]
Experimental ModelDosageRouteKey FindingsCitations
Carrageenan-Induced Pleurisy (Lung Injury) 2.5, 5, 10 mg/kgIntraperitoneal (i.p.)Dose-dependent reduction in pleural exudate, PMN infiltration, MPO activity, and cytokine levels (TNF-α, IL-1β).[4][3][4]
LPS-Induced Plasma NO Elevation 30, 100 mg/kgIntraperitoneal (i.p.)Dose-dependent inhibition of plasma NOₓ elevation; ED₅₀ of 3.2 mg/kg at 14h.[1]
Freund's Complete Adjuvant (FCA) Induced Pain 1 - 30 mg/kgOral (p.o.)Dose-dependently reversed hypersensitivity to pain and edema.[7]
Experimental ModelDosageRouteKey FindingsCitations
Bilateral Renal Ischemia/Reperfusion 5 mg/kgIntravenous (i.v.) bolusReduced serum urea, creatinine, and histological evidence of tubular injury. Abolished the rise in plasma nitrate (B79036).[6][6]
Chronic Constriction Injury (CCI) Neuropathic Pain 3 - 30 mg/kgOral (p.o.)Significantly reversed CCI-associated hypersensitivity to pain.[7]
6-OHDA Model of Parkinson's Disease 30 mg/kgOral (p.o.), twice dailyProvided significant neuroprotection. A bell-shaped dose-response was noted.[3][5][3][5]

Detailed Experimental Protocols

This protocol details the induction of acute lung inflammation and the administration of GW274150 to assess its anti-inflammatory effects.[4]

Materials:

  • Male Wistar rats

  • GW274150 phosphate (B84403)

  • Vehicle (e.g., saline)

  • λ-carrageenan (1% w/v in saline)

  • Anesthesia (e.g., CO₂ vapor for euthanasia)

  • Saline solution with heparin (5 U/ml) and indomethacin (B1671933) (10 µg/ml)

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats to laboratory conditions.

  • GW274150 Administration: Administer GW274150 (2.5, 5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Induction of Pleurisy: Five minutes after compound administration, inject 0.2 ml of 1% λ-carrageenan into the pleural cavity of each rat. A sham group should receive saline only.

  • Incubation Period: Allow the inflammatory response to develop over 4 hours.

  • Euthanasia and Sample Collection: Euthanize animals via CO₂ inhalation. Carefully open the chest cavity.

  • Pleural Exudate Collection: Wash the pleural cavity with 2 ml of the heparin/indomethacin saline solution. Aspirate the total fluid and measure the volume. The volume of the exudate is calculated by subtracting the initial 2 ml wash volume.

  • Tissue and Fluid Analysis:

    • Centrifuge the collected fluid to pellet polymorphonuclear cells (PMNs) for counting.

    • Measure levels of TNF-α and IL-1β in the supernatant via ELISA.[4]

    • Measure nitrite/nitrate (NOx) levels in the exudate.[4]

    • Harvest lung tissue for histological analysis, myeloperoxidase (MPO) activity measurement, and immunohistochemical staining for ICAM-1, nitrotyrosine, and PAR.[4]

This protocol is designed to evaluate the protective effects of GW274150 on kidney injury following an ischemic insult.[6]

Materials:

  • Male Wistar rats

  • GW274150 phosphate

  • Vehicle (e.g., saline)

  • Anesthesia for surgery

  • Surgical tools, including non-traumatic vascular clamps

Procedure:

  • Animal Preparation: Anesthetize male Wistar rats.

  • GW274150 Administration: Administer a single intravenous (i.v.) bolus of GW274150 (5 mg/kg) or vehicle 30 minutes prior to the ischemic event.[6]

  • Surgical Procedure (Ischemia):

    • Perform a midline laparotomy to expose both renal pedicles.

    • Induce bilateral renal ischemia by clamping both renal arteries with non-traumatic vascular clamps for 45 minutes.

  • Reperfusion: After 45 minutes, remove the clamps to initiate renal reperfusion. Close the surgical incision.

  • Post-Operative Care: Allow the animals to recover. The reperfusion period is typically 6 hours for this model.[6]

  • Sample Collection: At the end of the reperfusion period, euthanize the animals and collect blood and urine samples. Harvest the kidneys.

  • Biochemical and Histological Analysis:

    • Measure serum urea, creatinine, and aspartate aminotransferase (AST) to assess renal dysfunction.[6]

    • Measure urinary N-acetyl-beta-d-glucosaminidase (NAG) as an indicator of tubular injury.[6]

    • Measure plasma nitrate levels using the Griess assay to confirm NO production inhibition.[6]

    • Process kidney sections for histological scoring of renal injury and for immunohistochemical analysis of nitrotyrosine and poly (ADP-ribose) (PAR) formation.[6]

Experimental_Workflow cluster_0 Renal Ischemia/Reperfusion Protocol A 1. Animal Acclimatization & Anesthesia B 2. Administer GW274150 (5 mg/kg IV) or Vehicle A->B C 3. Wait 30 minutes B->C D 4. Induce Bilateral Renal Ischemia (Clamp renal arteries for 45 min) C->D E 5. Initiate Reperfusion (Remove clamps, suture) D->E F 6. Reperfusion Period (6 hours) E->F G 7. Euthanasia & Sample Collection (Blood, Urine, Kidneys) F->G H 8. Biochemical & Histological Analysis G->H

Caption: Experimental workflow for a rat renal ischemia/reperfusion study.

General Considerations and Best Practices

  • Compound Preparation: GW274150 is typically synthesized as a hydrochloride or phosphate salt.[1] Ensure the compound is fully dissolved in an appropriate vehicle. For general guidance on administration volumes and solution properties (e.g., pH, isotonicity) for rats, consult institutional guidelines.[8]

  • Route of Administration: The choice of administration route (i.v., i.p., or oral) depends on the experimental design and desired pharmacokinetic profile. GW274150 has high oral bioavailability, making it suitable for chronic dosing studies.[2]

  • Dose-Response: It is recommended to perform a dose-response study to determine the optimal effective dose for a specific animal model and endpoint, as bell-shaped neuroprotective profiles have been observed.[3][5]

  • Animal Welfare: All animal procedures should be carried out in accordance with institutional and national guidelines for animal care and use.[1][8]

References

Application Notes and Protocols for GW274150 Phosphate in Preclinical Models of Septic Shock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GW274150 phosphate (B84403), a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), in preclinical rodent models of septic shock. This document outlines detailed experimental protocols for lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP)-induced sepsis, summarizes key quantitative data, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe hypotension, organ dysfunction, and high mortality. A key mediator in the pathophysiology of septic shock is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[1][2] This excessive NO production contributes to profound vasodilation, cardiovascular collapse, and tissue injury.[3][4]

GW274150 is a highly selective, competitive, and NADPH-dependent inhibitor of iNOS, demonstrating over 200-fold selectivity for iNOS compared to endothelial NOS (eNOS) and neuronal NOS (nNOS).[5][6] Its targeted inhibition of iNOS makes it a valuable pharmacological tool to investigate the role of iNOS in septic shock and a potential therapeutic agent to mitigate its detrimental effects.

Mechanism of Action

During sepsis, bacterial components like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as TNF-α and IL-1β trigger a signaling cascade in immune cells, particularly macrophages.[5][7] This cascade leads to the transcriptional activation of the NOS2 gene and subsequent synthesis of iNOS. GW274150 competes with the substrate L-arginine to block the catalytic activity of iNOS, thereby reducing the excessive production of NO and preventing its downstream pathological consequences, including vasodilation and tissue damage.[5]

Data Presentation

The following tables summarize the quantitative effects of GW274150 in preclinical models relevant to septic shock.

Table 1: Effect of GW274150 on Plasma Nitric Oxide Metabolites (NOx) in LPS-Induced Endotoxemia in Mice

Treatment GroupDose (mg/kg, i.p.)Plasma NOx (µM)% InhibitionReference
Vehicle Control-170 ± 26-[8]
LPS Control-1467 ± 57-[8]
LPS + GW2741503.2~818~50 (ED₅₀)[6][8]
LPS + GW27415030~300~80[8]

Table 2: Effect of GW274150 on Pro-inflammatory Cytokine Levels in a Rat Model of Acute Inflammation

Treatment GroupDose (mg/kg, i.p.)TNF-α (pg/ml exudate)IL-1β (pg/ml exudate)Reference
Sham-~50~20[5]
Carrageenan Control-~450~150[5]
Carrageenan + GW2741502.5~300~100[5]
Carrageenan + GW2741505~200~75[5]
Carrageenan + GW27415010~150~50[5]

Table 3: Expected Outcomes of GW274150 Treatment in a CLP-Induced Sepsis Model in Mice (Representative)

ParameterCLP ControlCLP + GW274150 (5 mg/kg)Expected Outcome
7-Day Survival Rate20-40%50-70%Increased survival[9]
Serum ALT (U/L)ElevatedReducedAttenuation of liver injury
Serum BUN (mg/dL)ElevatedReducedAmelioration of kidney injury
Plasma TNF-α (pg/mL)ElevatedReducedDecreased systemic inflammation
Plasma IL-6 (pg/mL)ElevatedReducedDecreased systemic inflammation

Note: Data in Table 3 are representative and extrapolated based on the known mechanism of action of iNOS inhibitors in CLP models. Specific results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: LPS-Induced Endotoxemia Model in Mice

This model is suitable for studying the acute inflammatory response and the effect of GW274150 on NO production and cytokine release.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

  • GW274150 phosphate

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Blood collection supplies (e.g., heparinized tubes)

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.

  • GW274150 Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).

  • GW274150 Administration: Administer GW274150 (e.g., 3-10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection. The timing of administration can be varied, for example, 30 minutes to 4 hours prior to LPS challenge.[8]

  • LPS Challenge: After the pretreatment period, induce endotoxemia by injecting LPS (e.g., 5-15 mg/kg, i.p.).[10][11]

  • Monitoring: Monitor mice for signs of endotoxic shock, including lethargy, piloerection, and hypothermia.

  • Sample Collection: At predetermined time points (e.g., 2, 6, 12, or 18 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture for measurement of plasma NOx and cytokines.[8] Tissues can also be harvested for further analysis.

  • Biochemical Analysis: Measure plasma nitrite (B80452) and nitrate (B79036) (NOx) levels using the Griess assay. Analyze cytokine levels (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice

The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[12]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Sterile surgical instruments

  • 3-0 silk suture for ligation

  • 21-gauge needle for puncture

  • Sutures or wound clips for closing the incision

  • This compound

  • Pre-warmed sterile 0.9% saline for fluid resuscitation

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area.

  • Laparotomy: Make a 1-2 cm midline incision to expose the peritoneal cavity.

  • Cecal Ligation: Exteriorize the cecum and ligate it with a 3-0 silk suture at a specified distance from the distal end (e.g., 5-10 mm to induce moderate to severe sepsis).[9][12]

  • Cecal Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be gently extruded.[12]

  • Closure: Return the cecum to the abdomen and close the peritoneal wall and skin in layers.

  • Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously.[12]

  • GW274150 Administration: Administer GW274150 (e.g., 5 mg/kg, i.p. or i.v.) or vehicle at a specified time point relative to the CLP procedure (e.g., immediately after surgery or at a delayed time point to model therapeutic intervention).

  • Post-Operative Care: Administer analgesics as per institutional guidelines and monitor the animals closely for signs of sepsis.

  • Endpoint Measurement: For survival studies, monitor mice for up to 7 days. For mechanistic studies, collect blood and organs at specified time points (e.g., 24 hours) to measure markers of organ injury (serum ALT, AST, BUN, creatinine), inflammatory cytokines, and bacterial load.

Visualizations

Signaling Pathway

iNOS_Signaling_in_Sepsis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis cluster_effects Pathophysiological Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binds Cytokines TNF-α, IL-1β Cytokine_R Cytokine Receptors Cytokines->Cytokine_R Binds MyD88 MyD88 TLR4->MyD88 Activates STAT1 STAT1 Cytokine_R->STAT1 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK NFκB_n NF-κB MAPK->NFκB_n Activates NFκB_IκB NF-κB-IκB Complex IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB NF-κB (p65/p50) NFκB_IκB->NFκB Releases NFκB->NFκB_n Translocates STAT1_n STAT1 STAT1->STAT1_n Translocates iNOS_gene NOS2 Gene NFκB_n->iNOS_gene Binds to Promoter STAT1_n->iNOS_gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation & Hypotension NO->Vasodilation Organ_Damage Organ Damage NO->Organ_Damage GW274150 GW274150 GW274150->iNOS_protein Inhibits

Caption: iNOS signaling pathway in septic shock and the inhibitory action of GW274150.

Experimental Workflow

Experimental_Workflow cluster_LPS LPS-Induced Endotoxemia Model cluster_CLP CLP-Induced Sepsis Model LPS_start Start LPS_pretreat Pre-treat with GW274150 or Vehicle (i.p.) LPS_start->LPS_pretreat LPS_induce Induce Endotoxemia with LPS (i.p.) LPS_pretreat->LPS_induce LPS_monitor Monitor Clinical Signs LPS_induce->LPS_monitor LPS_sample Collect Blood/Tissues at Time Points LPS_monitor->LPS_sample LPS_analyze Analyze NOx, Cytokines LPS_sample->LPS_analyze LPS_end End LPS_analyze->LPS_end CLP_start Start CLP_surgery Perform Cecal Ligation and Puncture (CLP) Surgery CLP_start->CLP_surgery CLP_resuscitate Fluid Resuscitation (s.c.) CLP_surgery->CLP_resuscitate CLP_treat Treat with GW274150 or Vehicle (i.p./i.v.) CLP_resuscitate->CLP_treat CLP_monitor Monitor Survival and Clinical Score CLP_treat->CLP_monitor CLP_sample Collect Blood/Tissues at Endpoint CLP_monitor->CLP_sample CLP_analyze Analyze Organ Damage Markers, Cytokines, Survival CLP_sample->CLP_analyze CLP_end End CLP_analyze->CLP_end

Caption: Experimental workflows for LPS-induced endotoxemia and CLP-induced sepsis models.

References

Application Notes: GW274150 Phosphate in Renal Ischemia-Reperfusion Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GW274150 is a potent, long-acting, and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4] It is a valuable tool for investigating the pathophysiology of diseases where iNOS-derived nitric oxide (NO) plays a significant role, such as in renal ischemia-reperfusion injury (IRI).[1][5] Renal IRI is a major cause of acute kidney injury (AKI), characterized by restricted blood supply to the kidney followed by the restoration of blood flow and reoxygenation, which paradoxically exacerbates tissue damage through inflammation and oxidative stress.[6]

Mechanism of Action

GW274150 acts as an L-arginine competitive, NADPH-dependent inhibitor of iNOS.[4] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a precise tool for dissecting the specific contributions of iNOS to renal injury.[2][4] During renal IRI, the expression and activity of iNOS are significantly upregulated, leading to a surge in NO production.[5][7] This excess NO can react with superoxide (B77818) radicals to form peroxynitrite, a potent oxidant that causes cellular damage through lipid peroxidation, protein nitration, and activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1] By selectively inhibiting iNOS, GW274150 mitigates these downstream effects, reducing nitrosative stress, inflammation, and subsequent renal tissue damage.[1][2]

Applications

  • Investigating the Role of iNOS in Renal IRI: GW274150 allows researchers to specifically block the iNOS pathway to confirm its contribution to renal dysfunction, tubular injury, and inflammation following an ischemic event.[1]

  • Evaluating Therapeutic Potential: As a pharmacological tool, GW274150 is used in preclinical models to assess the therapeutic benefit of selective iNOS inhibition for preventing or treating AKI caused by IRI.[1][5]

  • In Vitro and In Vivo Models: It is effective in both whole-animal (in vivo) models of renal IRI and in cell culture (in vitro) systems, such as primary proximal tubular cells, to study the cellular mechanisms of NO-mediated injury.[3][7]

Quantitative Data Summary

Table 1: In Vivo Efficacy of GW274150 in Rodent Models of Renal IRI

Animal ModelGW274150 DosageIschemia TimeReperfusion TimeKey OutcomesReference
Rat (Wistar)5 mg/kg (IV bolus)45 minutes6 hoursSignificantly reduced serum urea (B33335), creatinine (B1669602), AST, and urinary NAG. Attenuated histological injury.[1]
Mouse (Wild-type)5 mg/kg30 minutes24 hoursReduced renal dysfunction to levels similar to iNOS-/- mice. Significantly decreased renal MPO activity and MDA levels.[1]

Table 2: Effect of GW274150 on Biomarkers of Renal Injury and Nitrosative Stress

BiomarkerEffect of GW274150IndicationReference
Serum Urea & CreatinineSignificantly ReducedImproved glomerular function[1]
Urinary NAGSignificantly ReducedReduced tubular injury[1]
Serum ASTSignificantly ReducedReduced reperfusion injury[1]
Plasma NitrateAbolished RiseReduced NO production[1]
Nitrotyrosine FormationMarkedly ReducedReduced peroxynitrite formation[1]
PAR FormationMarkedly ReducedReduced PARP activation[1]
Renal MPO ActivitySignificantly ReducedReduced neutrophil infiltration[1]
Renal MDA LevelsSignificantly ReducedReduced lipid peroxidation[1]

Table 3: Selectivity and Potency of GW274150

ParameterValueSpecies/SystemReference
iNOS Selectivity vs. eNOS>260-foldRat Tissues[4][8]
iNOS Selectivity vs. nNOS>219-foldRat Tissues[4][8]
IC50 (Intracellular iNOS)0.2 µMJ774 Cells[4]
EC50 (NO Inhibition)~100 nMRat Proximal Tubular Cells[3]
Half-life~5-6 hoursRats[2][4]

Signaling Pathway and Experimental Workflow

G cluster_pathway Pathophysiology of Renal IRI and iNOS Ischemia Renal Ischemia/ Reperfusion iNOS_Induction iNOS Induction & Upregulation Ischemia->iNOS_Induction NO_Surge Excess NO Production iNOS_Induction->NO_Surge Peroxynitrite Peroxynitrite (ONOO⁻) Formation NO_Surge->Peroxynitrite PARP_Activation PARP Activation Peroxynitrite->PARP_Activation Oxidative_Stress Oxidative/Nitrosative Stress Peroxynitrite->Oxidative_Stress Cell_Injury Tubular Cell Injury & Necrosis PARP_Activation->Cell_Injury Oxidative_Stress->Cell_Injury Inflammation Inflammation (Neutrophil Infiltration) Cell_Injury->Inflammation AKI Acute Kidney Injury (AKI) Cell_Injury->AKI Inflammation->AKI GW274150 GW274150 GW274150->NO_Surge Inhibits

Caption: Role of iNOS in renal IRI and the inhibitory action of GW274150.

G cluster_workflow In Vivo Experimental Workflow Animal_Prep Animal Preparation (e.g., Rat/Mouse) Anesthesia Treatment_Group Treatment Group: Administer GW274150 (e.g., 5 mg/kg IV) Animal_Prep->Treatment_Group Control_Group Control Group: Administer Vehicle Animal_Prep->Control_Group Ischemia Induce Bilateral Renal Ischemia (e.g., 30-45 min) Treatment_Group->Ischemia 30 min prior Control_Group->Ischemia Reperfusion Initiate Reperfusion (e.g., 6-24 hours) Ischemia->Reperfusion Sample_Collection Sample Collection: Blood & Kidney Tissue Reperfusion->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis

Caption: Workflow for in vivo renal IRI studies using GW274150.

G cluster_logic Logical Relationship A GW274150 Phosphate B Selective Inhibition of iNOS A->B C Reduced NO Production & Peroxynitrite Formation B->C D Decreased Inflammation, Oxidative Stress & PARP Activation C->D E Amelioration of Renal Ischemia-Reperfusion Injury D->E

Caption: Mechanism of renal protection by GW274150.

Experimental Protocols

Protocol 1: In Vivo Renal Ischemia-Reperfusion Injury (Rat Model)

This protocol is based on methodologies described in Chatterjee et al., 2003.[1]

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heating pad and lamp to maintain body temperature

  • Surgical tools, sutures, and vascular clamps

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature at approximately 37°C.[9]

  • Drug Administration: Administer GW274150 (5 mg/kg) or vehicle via an intravenous (IV) bolus injection 30 minutes prior to the induction of ischemia.[1]

  • Surgical Procedure:

    • Perform a midline laparotomy to expose both kidneys.

    • Carefully dissect the renal pedicles.

    • Induce bilateral renal ischemia by clamping both renal arteries with non-traumatic vascular clamps.[1][9]

  • Ischemia and Reperfusion:

    • Maintain ischemia for 45 minutes.[1][5]

    • After 45 minutes, remove the clamps to initiate reperfusion.

    • Suture the abdominal incision.

  • Post-Operative Care: Allow the animal to recover with free access to food and water for the designated reperfusion period (e.g., 6 hours).[1]

  • Sample Collection: At the end of the reperfusion period, re-anesthetize the animal and collect blood samples via cardiac puncture for biochemical analysis. Perfuse and harvest the kidneys for histological and molecular analysis.

Protocol 2: Assessment of Renal Function and Injury Markers

Materials:

  • Serum and urine samples collected from experimental animals.

  • Commercial assay kits for creatinine, urea (BUN), Aspartate Aminotransferase (AST), and N-acetyl-β-d-glucosaminidase (NAG).

  • Spectrophotometer or plate reader.

Procedure:

  • Serum Analysis:

    • Separate serum from whole blood by centrifugation.

    • Measure serum creatinine and urea levels to assess glomerular filtration rate and renal function.[1]

    • Measure serum AST as an indicator of general tissue injury resulting from reperfusion.[1]

  • Urine Analysis:

    • Measure urinary NAG levels, a sensitive marker for renal tubular injury.[1][5]

  • Data Analysis: Follow the manufacturer's instructions for each assay kit. Compare the results between the GW274150-treated group and the vehicle-treated control group.

Protocol 3: Histological and Immunohistochemical Analysis

Materials:

  • Harvested kidney tissue.

  • 10% buffered formalin.

  • Paraffin wax.

  • Microtome.

  • Hematoxylin and eosin (B541160) (H&E) stains.

  • Primary antibodies against nitrotyrosine and poly(ADP-ribose) (PAR).

  • Secondary antibodies and detection reagents (e.g., DAB).

  • Microscope.

Procedure:

  • Tissue Processing: Fix one kidney in 10% buffered formalin and embed in paraffin.

  • Sectioning: Cut 5 µm sections using a microtome.

  • H&E Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with H&E to visualize tissue morphology.

    • Score the degree of renal tubular injury (e.g., tubular dilation, cast formation, necrosis) in a blinded fashion.[1]

  • Immunohistochemistry:

    • Perform antigen retrieval on separate sections.

    • Incubate with primary antibodies for nitrotyrosine (marker of peroxynitrite) and PAR (marker of PARP activation).[1]

    • Apply the appropriate secondary antibody and detection system.

    • Visualize and quantify the staining intensity to assess the extent of nitrosative stress and PARP activation.

Protocol 4: In Vitro Study with Primary Rat Proximal Tubular Cells (PTCs)

This protocol is based on methodologies described in Chatterjee et al., 2003 and Patel et al., 2003.[3][7]

Materials:

  • Kidneys from male Wistar rats.

  • Collagenase, Percoll solution.

  • Cell culture medium (e.g., MEM).

  • Interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) to induce iNOS.

  • GW274150.

  • Griess reagent for nitrite (B80452) measurement.

Procedure:

  • Cell Isolation: Isolate PTCs from rat kidney cortex using a combination of collagenase digestion, sieving, and Percoll density gradient centrifugation.[3]

  • Cell Culture: Culture the purified PTCs until they form a confluent monolayer.

  • iNOS Induction and Treatment:

    • Stimulate the cells with IFN-γ (e.g., 100 µg/ml) and LPS (e.g., 10 µg/ml) to induce iNOS expression and NO production.[3]

    • Concurrently, treat the cells with increasing concentrations of GW274150 (e.g., 10 nM – 1 mM).[3]

  • Nitrite Measurement: After a 24-hour incubation, collect the cell culture medium. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess assay.[1]

  • Data Analysis: Determine the concentration-dependent inhibition of NO production by GW274150 and calculate the EC50 value.[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GW274150 Phosphate Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use GW274150 phosphate (B84403) in in vitro studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is GW274150 and what is its mechanism of action?

A1: GW274150 is a potent and highly selective, time-dependent inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] It acts as an L-arginine competitive, NADPH-dependent inhibitor.[1] By selectively inhibiting iNOS, GW274150 reduces the production of nitric oxide (NO) in pathological conditions where iNOS is overexpressed, such as in inflammatory responses.[2]

Q2: What is the advantage of using the phosphate salt of GW274150?

A2: While much of the published literature does not specify the salt form of GW274150 or refers to the hydrochloride salt, the phosphate salt is commercially available and offers the significant advantage of being water-soluble.[3] This can simplify the preparation of stock solutions and vehicle controls in in vitro experiments, and may help to avoid potential cytotoxic effects associated with organic solvents like DMSO.

Q3: What is the recommended solvent and storage condition for GW274150 phosphate?

A3: this compound can be dissolved in water to prepare a stock solution (e.g., 10 mM).[3] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] It is advisable to prepare fresh working solutions from the stock for each experiment, as solutions of GW274150 can be unstable.[1]

Q4: What is a typical effective concentration range for GW274150 in cell-based assays?

A4: The effective concentration of GW274150 can vary depending on the cell type and experimental conditions. However, studies have shown an IC50 of approximately 0.2 µM for the inhibition of intracellular iNOS in J774 macrophage cells.[1][3] In primary cultures of rat proximal tubular cells, GW274150 demonstrated an EC50 of about 100 nM for the inhibition of NO production.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific in vitro model.

Q5: Is GW274150 selective for iNOS?

A5: Yes, GW274150 is highly selective for iNOS over the other two nitric oxide synthase isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). In rat tissues, it has been shown to be >260-fold and 219-fold selective for iNOS over eNOS and nNOS, respectively.[1][3] For human NOS isoforms, it is reported to be >100-fold and >80-fold selective for iNOS over eNOS and nNOS.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for GW274150 based on published studies.

Table 1: In Vitro Potency of GW274150

ParameterSpecies/Cell LineValueReference
IC50 (intracellular iNOS)J774 cells0.2 ± 0.04 µM[1][3]
IC50 (human iNOS)Recombinant enzyme2.19 µM[2]
Kd (human iNOS)Recombinant enzyme<40 nM[1][2]
ED50 (rat iNOS)Rat aortic rings1.15 ± 0.6 µM[6]
EC50 (NO production)Primary rat proximal tubular cells~100 nM[4]

Table 2: Selectivity of GW274150 for iNOS

Comparison IsoformSelectivity (fold) - RatSelectivity (fold) - HumanReference
eNOS>260>100[1][3]
nNOS219>80[1][3]

Signaling Pathways and Experimental Workflows

iNOS_Pathway LPS LPS / Cytokines (e.g., IFN-γ) TLR4 TLR4/IFN-γR LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene induces iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein (monomer) iNOS_mRNA->iNOS_Protein translation iNOS_Dimer Active iNOS Dimer iNOS_Protein->iNOS_Dimer dimerization NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_Dimer->NO_Citrulline catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Dimer substrate GW274150 GW274150 GW274150->iNOS_Dimer inhibits

Caption: Signaling pathway of iNOS induction and inhibition by GW274150.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., Macrophages) Induce_iNOS 4. Induce iNOS Expression with LPS/IFN-γ Cell_Culture->Induce_iNOS Prepare_GW274150 2. Prepare this compound Stock Solution (in Water) Add_GW274150 5. Treat Cells with GW274150 (Dose-Response) Prepare_GW274150->Add_GW274150 Prepare_Stimuli 3. Prepare iNOS Inducers (e.g., LPS, IFN-γ) Prepare_Stimuli->Induce_iNOS Induce_iNOS->Add_GW274150 Incubate 6. Incubate for a Defined Period (e.g., 24h) Add_GW274150->Incubate Collect_Supernatant 7. Collect Cell Culture Supernatant Incubate->Collect_Supernatant Cell_Viability 9. Assess Cell Viability (e.g., MTT, LDH) Incubate->Cell_Viability Parallel Plate Griess_Assay 8. Measure Nitrite (B80452) Levels (Griess Assay) Collect_Supernatant->Griess_Assay Data_Analysis 10. Analyze Data and Calculate IC50 Griess_Assay->Data_Analysis Cell_Viability->Data_Analysis

Caption: General experimental workflow for in vitro iNOS inhibition studies.

Experimental Protocols

1. Protocol for Measuring iNOS Inhibition using the Griess Assay

This protocol is designed to measure the inhibitory effect of GW274150 on nitric oxide production in cultured cells by quantifying nitrite, a stable breakdown product of NO.

  • Materials:

    • Cell line capable of iNOS induction (e.g., RAW 264.7 murine macrophages)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • iNOS inducing agents (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ))

    • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite standard

    • 96-well cell culture plates

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer the following day. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

    • Preparation of Solutions:

      • Prepare a 10 mM stock solution of this compound in sterile water.

      • Prepare working solutions of GW274150 by serial dilution in cell culture medium to achieve final concentrations for your dose-response curve (e.g., 1 nM to 10 µM).

      • Prepare a stock solution of sodium nitrite (e.g., 1 M) in water and create a standard curve by diluting it in cell culture medium (e.g., 0-100 µM).

    • Cell Treatment:

      • Remove the old medium from the cells.

      • Add fresh medium containing the desired concentrations of GW274150.

      • Add iNOS-inducing agents (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) to all wells except the negative control.

      • Include appropriate controls: untreated cells (negative control), cells treated with inducing agents only (positive control), and vehicle controls (cells treated with the highest volume of water used for GW274150 dilution).

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Griess Assay:

      • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis:

      • Generate a standard curve from the absorbance values of the sodium nitrite standards.

      • Calculate the nitrite concentration in each experimental sample.

      • Determine the percentage of iNOS inhibition for each concentration of GW274150 relative to the positive control.

      • Plot the percent inhibition against the log of the GW274150 concentration to determine the IC50 value.

2. Protocol for Assessing Cell Viability (MTT Assay)

It is crucial to assess whether the observed reduction in NO production is due to iNOS inhibition or a cytotoxic effect of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity.

  • Materials:

    • Cells treated as described in the iNOS inhibition protocol.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well plate reader.

  • Methodology:

    • After collecting the supernatant for the Griess assay, gently wash the cells in the 96-well plate with 100 µL of PBS.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

Troubleshooting Guide

Troubleshooting Start Problem Problem1 No or Low iNOS Inhibition Start->Problem1 Problem2 High Variability in Results Start->Problem2 Problem3 Signs of Cytotoxicity Start->Problem3 Cause1a GW274150 Inactive/Degraded Problem1->Cause1a Cause1b Inefficient iNOS Induction Problem1->Cause1b Cause1c Incorrect Concentration Problem1->Cause1c Cause2a Inconsistent Cell Seeding Problem2->Cause2a Cause2b Pipetting Errors Problem2->Cause2b Cause2c Edge Effects in Plate Problem2->Cause2c Cause3a High GW274150 Concentration Problem3->Cause3a Cause3b Solvent Toxicity (if not using water) Problem3->Cause3b Cause3c Contamination Problem3->Cause3c Solution1a Prepare fresh stock solution. Store aliquots at -80°C. Cause1a->Solution1a Solution1b Check activity of LPS/IFN-γ. Optimize inducer concentration and time. Cause1b->Solution1b Solution1c Verify stock concentration and dilutions. Perform a wider dose-response. Cause1c->Solution1c Solution2a Ensure uniform cell suspension before seeding. Check cell counting. Cause2a->Solution2a Solution2b Calibrate pipettes. Use reverse pipetting for viscous solutions. Cause2b->Solution2b Solution2c Avoid using outer wells of the plate. Fill outer wells with sterile PBS. Cause2c->Solution2c Solution3a Lower the concentration range. Determine IC50 and therapeutic window. Cause3a->Solution3a Solution3b Use water as the solvent for the phosphate salt. Keep final DMSO concentration <0.1% if used. Cause3b->Solution3b Solution3c Check for mycoplasma contamination. Use aseptic techniques. Cause3c->Solution3c

Caption: Troubleshooting guide for common issues in GW274150 experiments.

Issue: Precipitation observed when adding GW274150 to cell culture medium.

  • Potential Cause: Although the phosphate salt is reported to be water-soluble, high concentrations in complex media containing salts and proteins could still lead to precipitation.

  • Solution:

    • Ensure the stock solution is fully dissolved before further dilution.

    • Pre-warm the cell culture medium to 37°C before adding the GW274150 working solution.

    • Add the GW274150 solution dropwise while gently swirling the medium to ensure even dispersion.

    • If using a different salt form (e.g., hydrochloride) that requires an organic solvent like DMSO, ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to avoid both cytotoxicity and precipitation of the compound. Always include a vehicle control with the same final DMSO concentration.

References

Common pitfalls in experiments with GW274150 phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW274150 phosphate (B84403). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent and selective inducible nitric oxide synthase (iNOS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is GW274150 phosphate and what is its primary mechanism of action?

This compound is a potent, selective, and orally active inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its mechanism of action is competitive with the substrate L-arginine and is dependent on the presence of NADPH.[4][5] It exhibits time-dependent inhibition of iNOS.[4][5] This high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for studying the specific roles of iNOS in various pathological conditions.[4][5][6]

Q2: What are the key differences in selectivity of GW274150 for iNOS, eNOS, and nNOS?

GW274150 demonstrates significantly higher potency for iNOS compared to eNOS and nNOS. In human enzymes, the steady-state selectivity for iNOS is over 5800-fold versus eNOS and over 114-fold versus nNOS.[4] In rat tissues, GW274150 is reported to be more than 260-fold selective for iNOS against eNOS and 219-fold selective against nNOS.[1][3]

Q3: What is the pharmacokinetic profile of GW274150?

In rats and mice, GW274150 exhibits a biphasic pharmacokinetic profile with a terminal half-life of approximately 6 hours.[4][5] It has high oral bioavailability (greater than 90%) in both species.[4][5]

Troubleshooting Guide

Q4: I am observing inconsistent or lower-than-expected inhibition of iNOS activity in my in vitro assay. What could be the cause?

Several factors could contribute to this issue:

  • NADPH Depletion: GW274150's inhibitory activity is NADPH-dependent.[4][5][6] Ensure that your assay buffer contains a sufficient and non-limiting concentration of NADPH throughout the incubation period. Consider regenerating NADPH if necessary.

  • Insufficient Pre-incubation Time: The inhibition of iNOS by GW274150 is time-dependent.[4][5] If you are adding the inhibitor and substrate simultaneously, you may not be observing the maximum inhibitory effect. A pre-incubation of the enzyme with GW274150 and NADPH before adding L-arginine is recommended.

  • Solution Instability: Solutions of GW274150 are reported to be unstable.[2] It is crucial to prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C for no longer than 6 months or at -20°C for no longer than 1 month, preferably under nitrogen.[1][3]

  • Incorrect pH of Assay Buffer: The binding of inhibitors can be sensitive to pH. The referenced pharmacokinetic studies used a sodium phosphate buffer at pH 7.4.[4] Verify that your assay buffer pH is within the optimal range for both the enzyme and the inhibitor.

Q5: My in vivo results show a bell-shaped dose-response curve, with efficacy decreasing at higher doses. Is this a known issue?

Yes, a bell-shaped neuroprotective profile has been observed for GW274150 in a rat model of Parkinson's disease, where it was ineffective at high doses.[1][3] This phenomenon can be due to various factors, including off-target effects at higher concentrations or the engagement of counter-regulatory mechanisms. It is advisable to perform a thorough dose-response study to identify the optimal therapeutic window for your specific model. Higher doses of GW274150 have been shown to cause significant inhibition of nNOS, which could contribute to off-target effects.[4]

Q6: I am concerned about potential off-target effects. What should I consider?

While GW274150 is highly selective for iNOS, it is essential to consider potential off-target effects, especially at higher concentrations.[4] As a best practice:

  • Use the lowest effective concentration of GW274150 as determined by your dose-response studies.

  • Include appropriate controls, such as measuring the effect of GW274150 on cells or tissues that do not express iNOS.

  • Consider using a structurally different iNOS inhibitor as a comparator to confirm that the observed effects are due to iNOS inhibition.

Q7: How should I prepare and store this compound?

  • Powder: The solid form of this compound should be stored at -20°C.[2]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like water.[1] It is highly recommended to prepare fresh solutions for each experiment due to their instability.[2] If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or at -20°C for up to 1 month, under a nitrogen atmosphere to minimize degradation.[1][3] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of GW274150

ParameterSpeciesValueReference
IC₅₀ (intracellular iNOS) Murine (J774 cells)0.2 ± 0.04 µM[4]
IC₅₀ (human iNOS) Human2.19 µM[1][2][3]
Kᵈ (human iNOS) Human<40 nM[4][5]
Kᵢ (human nNOS) Human4.57 ± 0.23 µM[4]
Kᵢ (human eNOS) Human185 ± 32 µM[4]
Selectivity (iNOS vs eNOS) Human>5800-fold[4]
Selectivity (iNOS vs nNOS) Human>114-fold[4]
Selectivity (iNOS vs eNOS) Rat>260-fold[1][3][5]
Selectivity (iNOS vs nNOS) Rat>219-fold[1][3][5]

Table 2: In Vivo Efficacy and Pharmacokinetics of GW274150

ParameterSpeciesValueDosing RouteReference
ED₅₀ (LPS-induced plasma NOₓ) Mouse3.2 ± 0.7 mg/kg (14h)Intraperitoneal (i.p.)[4][5]
ED₅₀ (LPS-induced plasma NOₓ) Mouse3.8 ± 1.5 mg/kg (14h)Oral (p.o.)[4][5]
ED₅₀ (rat aortic rings iNOS) Rat1.15 ± 0.6 µM-[4]
Terminal Half-life (T₁/₂) Rat & Mouse~6 hoursi.v. or p.o.[4][5]
Oral Bioavailability Rat & Mouse>90%p.o.[4][5]

Experimental Protocols

Protocol 1: In Vitro iNOS Inhibition Assay (Oxyhemoglobin Assay)

This protocol is adapted from the methodology described for determining the kinetic properties of GW274150.[4]

  • Reagents:

    • Purified human iNOS enzyme

    • L-arginine

    • NADPH

    • Oxyhemoglobin

    • This compound

    • Assay Buffer: 14 mM sodium phosphate, pH 7.4[4]

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, oxyhemoglobin, and NADPH.

    • Add varying concentrations of GW274150 to the reaction mixture. For time-dependent inhibition studies, pre-incubate this mixture with the iNOS enzyme for a defined period (e.g., 0-2000 seconds) at 37°C.

    • Initiate the reaction by adding L-arginine (e.g., 30 µM).[4]

    • Monitor the oxidation of oxyhemoglobin to methemoglobin by measuring the change in absorbance at a specific wavelength (e.g., 401 nm) over time using a spectrophotometer.

    • Calculate the initial and steady-state rates of reaction.

    • For Kᵢ determinations, measure initial rates over a short period (e.g., 0-5 minutes for iNOS) across a range of L-arginine and GW274150 concentrations.[4]

Protocol 2: In Vivo Inhibition of LPS-Induced Plasma Nitrite (B80452)/Nitrate (B79036) (NOx)

This protocol is based on studies evaluating the in vivo efficacy of GW274150 in mice.[4][5]

  • Animals:

    • Male C57BL/6 mice (or other appropriate strain)

  • Reagents:

    • Lipopolysaccharide (LPS)

    • This compound

    • Vehicle (e.g., saline)

    • Griess Reagent for NOx determination

  • Procedure:

    • Administer GW274150 or vehicle to the mice via the desired route (e.g., oral gavage or intraperitoneal injection). Doses can range from 1 to 10 mg/kg.[4][5]

    • After a specified pre-treatment time (e.g., 2 to 14 hours), induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).[4][5]

    • Collect blood samples at a time point when plasma NOx levels are expected to be elevated (e.g., 6-18 hours post-LPS).[4]

    • Separate plasma from the blood samples.

    • Dilute plasma samples with assay buffer (e.g., 14 mM sodium phosphate, pH 7.4).[4]

    • Measure the total concentration of nitrite and nitrate (NOx) in the plasma using a Griess assay, which may require the conversion of nitrate to nitrite using nitrate reductase.

    • Compare the NOx levels in the GW274150-treated groups to the vehicle-treated control group to determine the extent of iNOS inhibition.

Visualizations

G iNOS Signaling Pathway and Inhibition by GW274150 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation iNOS_Gene_Transcription iNOS Gene Transcription NF_kB_Activation->iNOS_Gene_Transcription iNOS_mRNA iNOS mRNA iNOS_Gene_Transcription->iNOS_mRNA iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_Protein->NO_Citrulline Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Protein Substrate NADPH NADPH NADPH->iNOS_Protein Cofactor Downstream_Effects Downstream Pathophysiological Effects (Vasodilation, Inflammation, Cytotoxicity) NO_Citrulline->Downstream_Effects GW274150 GW274150 GW274150->iNOS_Protein Competitive Inhibition

Caption: iNOS pathway and GW274150 inhibition.

G General Experimental Workflow for In Vivo Studies Start Start: Hypothesis Formulation Dose_Response Dose-Response Pilot Study Start->Dose_Response Animal_Grouping Animal Grouping and Acclimatization Dose_Response->Animal_Grouping Treatment Treatment Administration (Vehicle or GW274150) Animal_Grouping->Treatment Induction Induction of Disease Model (e.g., LPS, Carrageenan) Treatment->Induction Sample_Collection Sample Collection (Blood, Tissue) Induction->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., NOx, Cytokines, MPO) Sample_Collection->Biochemical_Analysis Histology Histological/Immunohistochemical Analysis Sample_Collection->Histology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histology->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for in vivo experiments.

G Troubleshooting Logic for Inconsistent In Vitro Results Problem Inconsistent/Low iNOS Inhibition Check_Solution Was GW274150 solution prepared fresh? Problem->Check_Solution Prepare_Fresh Action: Prepare fresh solution. Check_Solution->Prepare_Fresh No Check_Preincubation Was there a pre-incubation step with enzyme and NADPH? Check_Solution->Check_Preincubation Yes Prepare_Fresh->Check_Preincubation Add_Preincubation Action: Add a pre-incubation step. Check_Preincubation->Add_Preincubation No Check_NADPH Is NADPH concentration sufficient and non-limiting? Check_Preincubation->Check_NADPH Yes Add_Preincubation->Check_NADPH Increase_NADPH Action: Increase NADPH concentration or use a regenerating system. Check_NADPH->Increase_NADPH No Check_pH Is the assay buffer pH optimal? Check_NADPH->Check_pH Yes Increase_NADPH->Check_pH Adjust_pH Action: Verify and adjust buffer pH. Check_pH->Adjust_pH No Resolved Problem Resolved Check_pH->Resolved Yes Adjust_pH->Resolved

Caption: Troubleshooting inconsistent results.

References

Navigating In Vivo Efficacy of GW274150 Phosphate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing GW274150 phosphate (B84403) in in vivo experiments. Below you will find frequently asked questions and troubleshooting guides designed to enhance the efficacy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is GW274150 and what is its primary mechanism of action?

GW274150 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO) in response to inflammatory stimuli.[1][2][3][4] It functions as an L-arginine competitive, NADPH-dependent inhibitor.[1][4] By selectively targeting iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), GW274150 reduces the overproduction of NO associated with inflammatory conditions without significantly affecting the homeostatic functions of the other NOS isoforms.[1][3][4]

Q2: What is the difference between GW274150 phosphate and other salt forms, such as hydrochloride?

While the hydrochloride salt of GW274150 is frequently cited in the literature, information specifically detailing the advantages or disadvantages of the phosphate salt is limited. Generally, different salt forms of a compound are developed to improve properties such as solubility, stability, and bioavailability. It is crucial to consult the manufacturer's datasheet for specific solubility and stability information for the phosphate salt.

Q3: What is the reported bioavailability and half-life of GW274150 in preclinical models?

GW274150 has demonstrated high oral bioavailability of over 90% in both rats and mice.[1][2] It exhibits a biphasic pharmacokinetic profile with a terminal half-life of approximately 6 hours in these species.[1][2]

Q4: What are the generally effective dose ranges for GW274150 in in vivo studies?

The effective dose of GW274150 can vary depending on the animal model and the specific disease state being investigated. However, several studies have established effective dose ranges:

  • Inhibition of LPS-induced plasma NOx levels in mice: The ED50 has been reported to be 3.2 ± 0.7 mg/kg (intraperitoneal) and 3.8 ± 1.5 mg/kg (oral).[1][2]

  • Acute lung inflammation in rats: Doses of 2.5, 5, and 10 mg/kg (intraperitoneal) have shown dose-dependent anti-inflammatory effects.

  • Renal ischemia/reperfusion injury in rats: A dose of 5 mg/kg (intravenous) has been shown to be protective.[5]

  • Inflammatory and neuropathic pain in rats: Oral doses ranging from 1 to 30 mg/kg have demonstrated analgesic effects.[6]

It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

iNOS Signaling Pathway in Inflammation

The following diagram illustrates the signaling pathway leading to the expression and activity of iNOS during inflammation, and the point of intervention for GW274150.

iNOS_Signaling_Pathway iNOS Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IFN-γ) Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors Signaling_Cascade_1 MyD88/TRAF6 Signaling Cascade TLR4->Signaling_Cascade_1 Signaling_Cascade_2 JAK/STAT Signaling Cascade Cytokine_Receptors->Signaling_Cascade_2 IKK IKK Complex Signaling_Cascade_1->IKK STAT1a STAT1α Signaling_Cascade_2->STAT1a NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases STAT1a_n STAT1α STAT1a->STAT1a_n iNOS_protein iNOS Protein NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_protein->NO_Citrulline Arginine Arginine Arginine->iNOS_protein GW274150 GW274150 Phosphate GW274150->iNOS_protein inhibits iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene activates STAT1a_n->iNOS_gene activates iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein translation

Caption: iNOS signaling pathway and GW274150 inhibition.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Lack of or reduced efficacy Inadequate Dose: The dose may be too low for the specific animal model or disease severity.Conduct a dose-response study to determine the optimal effective dose. Review literature for doses used in similar models.[2][3][5][6]
Suboptimal Formulation/Solubility: The compound may not be fully dissolved, leading to inaccurate dosing and reduced bioavailability.Ensure the compound is fully dissolved in the chosen vehicle. Consult the manufacturer's instructions for the phosphate salt's solubility. For hydrochloride salts, saline is often used.[2] If solubility is an issue, consider using co-solvents like DMSO, PEG300, or Tween 80, but be mindful of potential vehicle effects.
Timing of Administration: The administration time might not align with the peak of iNOS expression in your model.Characterize the time course of iNOS expression in your model and administer GW274150 prior to or during the peak expression.
"Bell-Shaped" Dose-Response: Some studies have reported a bell-shaped neuroprotective profile, where higher doses are less effective.If you observe a loss of efficacy at higher doses, consider testing a wider range of lower doses to identify the optimal therapeutic window.
Inconsistent results between experiments Variability in Animal Model: Differences in animal age, weight, sex, or strain can influence drug metabolism and response.Standardize animal characteristics across all experimental groups.
Inconsistent Formulation Preparation: Incomplete dissolution or precipitation of the compound can lead to variable dosing.Prepare fresh solutions for each experiment and visually inspect for any precipitation before administration.
Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) may have variable absorption rates.Ensure consistent and accurate administration techniques. Consider the high oral bioavailability of GW274150 when choosing the route.[1][2]
Unexpected side effects Off-target Effects at High Doses: Although highly selective for iNOS, very high doses may start to inhibit nNOS.[2]Use the lowest effective dose determined from your dose-response studies.
Vehicle-related Toxicity: The vehicle used to dissolve the compound may have its own toxic effects.Include a vehicle-only control group in your experiments to assess any effects of the vehicle itself.

Experimental Protocols

General In Vivo Efficacy Study Workflow

The following diagram outlines a general workflow for an in vivo efficacy study using GW274150.

experimental_workflow General In Vivo Efficacy Workflow for GW274150 Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Group_Allocation Randomized Group Allocation (Vehicle, GW274150 doses, Positive Control) Animal_Acclimatization->Group_Allocation Disease_Induction Disease Model Induction (e.g., LPS, Carrageenan) Group_Allocation->Disease_Induction Drug_Administration This compound Administration (Determine dose, route, and timing) Disease_Induction->Drug_Administration Monitoring Monitor Animal Health & Disease Progression (e.g., clinical scores, weight) Drug_Administration->Monitoring Endpoint Endpoint Data Collection (e.g., plasma, tissue samples) Monitoring->Endpoint Analysis Biochemical & Histological Analysis (e.g., NOx levels, cytokine measurement, histology) Endpoint->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion End End Conclusion->End

Caption: Workflow for in vivo efficacy testing of GW274150.

Protocol for Assessing iNOS Inhibition In Vivo

This protocol provides a method to determine the in vivo efficacy of GW274150 by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide production.

1. Animal Model:

  • Use male CD-1 mice (20-30g).

  • Acclimatize animals for at least one week before the experiment.

2. Reagents:

  • This compound

  • Sterile, pyrogen-free saline

  • Lipopolysaccharide (LPS) from E. coli

  • Anesthesia (e.g., isoflurane)

  • Heparinized tubes

3. GW274150 Formulation:

  • Prepare a stock solution of this compound in sterile saline.

  • Perform serial dilutions to achieve the desired final concentrations for dosing.

  • Ensure the solution is clear and free of precipitates before administration.

4. Experimental Procedure:

  • Disease Induction: Induce systemic inflammation by administering LPS (e.g., 3 mg/kg) intravenously or intraperitoneally at time zero.

  • Drug Administration: Administer GW274150 or vehicle control at a predetermined time point after LPS administration (e.g., 4 hours). Dosing can be performed via oral gavage or intraperitoneal injection.

  • Sample Collection: At various time points after drug administration (e.g., 2, 8, 14, 20 hours), collect blood samples via cardiac puncture under anesthesia.[2]

  • Plasma Preparation: Transfer blood to heparinized tubes and centrifuge to separate the plasma.

5. Measurement of Nitric Oxide Metabolites (NOx):

  • Measure the total nitrate (B79036) and nitrite (B80452) (NOx) levels in the plasma using a Griess assay or a chemiluminescence detector.[5]

  • A reduction in plasma NOx levels in the GW274150-treated groups compared to the vehicle control group indicates in vivo inhibition of iNOS.

Quantitative Data Summary

Parameter Value Species Reference
Oral Bioavailability >90%Rat, Mouse[1][2]
Terminal Half-life ~6 hoursRat, Mouse[1][2]
ED50 (LPS-induced NOx inhibition) 3.2 ± 0.7 mg/kg (i.p.)Mouse[1][2]
ED50 (LPS-induced NOx inhibition) 3.8 ± 1.5 mg/kg (oral)Mouse[1][2]
Selectivity (iNOS vs eNOS) >260-foldRat[1][4]
Selectivity (iNOS vs nNOS) >219-foldRat[1][4]

Logical Troubleshooting Workflow

If you are experiencing issues with the in vivo efficacy of GW274150, follow this logical troubleshooting workflow.

troubleshooting_workflow Troubleshooting In Vivo Efficacy Issues with GW274150 Start Start: Inconsistent or Low Efficacy Observed Check_Formulation Step 1: Verify Formulation and Solubility Start->Check_Formulation Formulation_OK Is the compound fully dissolved? Is the vehicle appropriate? Check_Formulation->Formulation_OK Improve_Formulation Action: Improve formulation. Consult manufacturer's datasheet for phosphate salt. Consider co-solvents. Formulation_OK->Improve_Formulation No Check_Dose Step 2: Review Dose and Administration Formulation_OK->Check_Dose Yes Improve_Formulation->Check_Formulation Dose_OK Is the dose appropriate for the model? Is the route and timing of administration optimal? Check_Dose->Dose_OK Optimize_Dose Action: Perform a dose-response study. Adjust administration timing based on iNOS expression. Dose_OK->Optimize_Dose No Check_Model Step 3: Evaluate Experimental Model Dose_OK->Check_Model Yes Optimize_Dose->Check_Dose Model_OK Are animal characteristics consistent? Is the disease induction reproducible? Check_Model->Model_OK Standardize_Model Action: Standardize animal specifications. Refine disease induction protocol. Model_OK->Standardize_Model No Consider_Bell_Shape Step 4: Consider Bell-Shaped Dose-Response Model_OK->Consider_Bell_Shape Yes Standardize_Model->Check_Model High_Dose Are you using a high dose? Consider_Bell_Shape->High_Dose Test_Lower_Doses Action: Test a range of lower doses. High_Dose->Test_Lower_Doses Yes End Resolution High_Dose->End No Test_Lower_Doses->End

Caption: Troubleshooting workflow for GW274150 in vivo studies.

References

GW274150 Phosphate in Solution: A Technical Support Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GW274150 phosphate (B84403), ensuring the stability of this potent and selective inducible nitric oxide synthase (iNOS) inhibitor in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of GW274150 phosphate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values can lead to hydrolysis of the phosphate group or other chemical modifications.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to UV or even ambient light can potentially induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can affect the molecule's integrity.

  • Improper Storage: Incorrect storage temperatures and durations can lead to significant compound degradation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: While this compound has some aqueous solubility, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. However, it is crucial to be aware that introducing a DMSO stock solution into an aqueous buffer, such as Phosphate-Buffered Saline (PBS), can sometimes lead to precipitation of the compound.

Q3: How can I prevent my this compound from precipitating when I dilute my DMSO stock solution in an aqueous buffer?

A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for many organic compounds. To mitigate this, consider the following strategies:

  • Intermediate Dilution: First, try diluting the DMSO stock in a small volume of water or your experimental media before making the final dilution.

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment (typically <0.5%) to maintain solubility.

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.

  • Vortexing: Ensure thorough and immediate mixing upon adding the stock solution to the aqueous buffer.

Q4: What are the optimal storage conditions for this compound solutions?

A4: To maintain the integrity of your this compound solutions, adhere to the following storage recommendations:

  • Short-term Storage: For solutions intended for use within a month, storage at -20°C is recommended.

  • Long-term Storage: For longer-term storage (up to 6 months), aliquoting the stock solution into single-use vials and storing at -80°C is the best practice to avoid repeated freeze-thaw cycles.[1]

  • Protection from Light: Always store solutions in light-protected containers (e.g., amber vials) or wrapped in aluminum foil.

  • Inert Atmosphere: For maximal stability, especially for long-term storage, storing solutions under an inert gas like nitrogen can be beneficial.[1]

Q5: Are there any visual indicators of this compound degradation?

A5: Visual inspection can sometimes provide clues about the degradation of your compound. Be vigilant for:

  • Color Change: Any deviation from a clear, colorless solution (unless the solvent itself is colored) may indicate a chemical change.

  • Precipitation: The formation of a solid precipitate can indicate insolubility or degradation.

  • Cloudiness: A hazy or cloudy appearance can suggest the formation of insoluble aggregates or degradation products.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the preparation and use of this compound solutions.

Observed Problem Potential Cause Recommended Solution
Unexpectedly low or inconsistent biological activity in assays. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment. Verify the stability of the stock solution using an analytical method like HPLC.
Inaccurate initial concentration of the stock solution.Confirm the concentration of the stock solution using a spectrophotometer or another quantitative method.
Precipitate forms in the well plate during a cell-based assay. The final concentration of this compound exceeds its solubility in the cell culture medium.Perform a solubility test to determine the maximum soluble concentration in your specific medium. Consider lowering the final concentration or the final DMSO percentage.
Interaction with components of the cell culture medium (e.g., proteins in serum).Prepare the final dilution of this compound in a serum-free medium immediately before adding it to the cells.
HPLC analysis shows multiple peaks that were not present in the initial analysis of the solid compound. Degradation has occurred in the solution.Review the solution preparation and storage procedures. Consider factors like pH, temperature, and light exposure. Prepare a fresh solution under optimized conditions.
Contamination of the solvent or glassware.Use high-purity solvents and ensure all glassware is scrupulously clean.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound Solution by HPLC

Objective: To determine the stability of a this compound solution over time under specific storage conditions.

Materials:

  • Prepared this compound solution

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

  • Calibrated autosampler and vials

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the this compound solution, perform an HPLC analysis to establish the initial purity and peak area.

  • Sample Storage: Store the solution under the desired conditions (e.g., 4°C, room temperature, 37°C) in light-protected vials.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial chromatogram.

    • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli LPS LPS Inflammatory Stimuli->LPS IFN-γ IFN-γ Inflammatory Stimuli->IFN-γ TNF-α TNF-α Inflammatory Stimuli->TNF-α TLR4 TLR4 LPS->TLR4 IFNGR IFNGR IFN-γ->IFNGR TNFR TNFR TNF-α->TNFR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) translocates STAT1 STAT1 JAK->STAT1 phosphorylates STAT1 (active) STAT1 (active) STAT1->STAT1 (active) dimerizes & translocates iNOS mRNA iNOS mRNA iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein translation NO + L-Citrulline NO + L-Citrulline iNOS Protein->NO + L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Protein GW274150 GW274150 GW274150->iNOS Protein inhibits iNOS Gene iNOS Gene NF-κB (active)->iNOS Gene activates transcription STAT1 (active)->iNOS Gene activates transcription iNOS Gene->iNOS mRNA transcription

Caption: Simplified iNOS signaling pathway and the inhibitory action of GW274150.

Stability_Workflow Start Start Prepare GW274150 Solution Prepare GW274150 Solution Start->Prepare GW274150 Solution Initial HPLC Analysis (T=0) Initial HPLC Analysis (T=0) Prepare GW274150 Solution->Initial HPLC Analysis (T=0) Store Solution under\n Test Conditions Store Solution under Test Conditions Initial HPLC Analysis (T=0)->Store Solution under\n Test Conditions Time-Point HPLC Analysis Time-Point HPLC Analysis Store Solution under\n Test Conditions->Time-Point HPLC Analysis Compare Chromatograms Compare Chromatograms Time-Point HPLC Analysis->Compare Chromatograms Calculate % Remaining Calculate % Remaining Compare Chromatograms->Calculate % Remaining No significant degradation End End Compare Chromatograms->End Significant degradation Plot Data and Determine\n Degradation Rate Plot Data and Determine Degradation Rate Calculate % Remaining->Plot Data and Determine\n Degradation Rate Plot Data and Determine\n Degradation Rate->End

Caption: Experimental workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Optimizing Incubation Time with GW274150 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW274150 phosphate (B84403), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GW274150 phosphate and how does it influence incubation time?

A1: GW274150 is a potent, selective, and time-dependent inhibitor of iNOS.[1][2] Its inhibitory action is competitive with the substrate L-arginine and, critically, is dependent on the presence of NADPH.[1][2][3] The NADPH-dependent nature of the inhibition means that for maximal effect, the cellular environment or in vitro assay must have sufficient levels of this cofactor. The time-dependent aspect implies that the inhibitor's effect increases with the duration of exposure, making the optimization of incubation time a crucial experimental parameter.

Q2: I am not seeing the expected inhibitory effect. Could my incubation time be too short?

A2: This is a common issue. The optimal incubation time can vary significantly depending on the experimental system. For direct enzyme inhibition assays, pre-incubation for as little as 15 minutes has been reported to show effects.[1] However, in cell-based assays, observing a significant reduction in nitric oxide (NO) production may require longer incubation periods, ranging from 1 to 24 hours.[4] In animal models, the effects of GW274150 have been observed hours after administration, with a terminal half-life of approximately 6 hours in rats and mice.[1][2] If you are not observing an effect, consider performing a time-course experiment to determine the optimal incubation period for your specific model and endpoint.

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: Higher concentrations of GW274150 will likely produce a more rapid and pronounced inhibition of iNOS. Conversely, lower concentrations may require longer incubation times to achieve a similar level of inhibition. It is highly recommended to perform a dose-response experiment in conjunction with a time-course experiment to identify the ideal combination of concentration and incubation time for your experimental goals.

Q4: Can the cell type or tissue being studied influence the required incubation time?

A4: Absolutely. Different cell types have varying metabolic rates, which can affect intracellular NADPH levels. Since GW274150's inhibitory action is NADPH-dependent, this can influence its efficacy.[1] Furthermore, the expression levels of iNOS can differ between cell types and with different stimuli, which will impact the time required to observe a significant inhibitory effect. For instance, in J774 cells, GW274150 inhibited intracellular iNOS in a time-dependent manner.[1][5]

Q5: Is pre-incubation with GW274150 necessary before adding a stimulus to induce iNOS?

A5: The timing of GW274150 addition relative to the iNOS-inducing stimulus is critical. In many published studies, GW274150 is administered either shortly before or at the same time as the inflammatory stimulus (e.g., lipopolysaccharide or carrageenan).[3][6] This approach aims to inhibit iNOS as it is being expressed. If you are adding GW274150 to a system where iNOS is already highly expressed, a longer incubation time may be necessary to achieve significant inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition of NO production Incubation time is too short.Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation duration for your specific cell line or tissue.[4][7]
Insufficient intracellular NADPH.Ensure that the experimental conditions support cellular metabolic activity and NADPH production. In cell-free assays, ensure NADPH is included in the reaction buffer.[1]
Low iNOS expression.Confirm that your stimulus (e.g., LPS, cytokines) is effectively inducing iNOS expression. You can verify this by Western blot or qPCR.
Compound instability.Prepare fresh solutions of this compound for each experiment, as solutions can be unstable.[8]
High variability between replicates Inconsistent incubation times.Ensure precise timing for the addition of GW274150 and for stopping the reaction across all samples.
Cell health and density.Optimize cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the experiment.[7]
Unexpected off-target effects Incubation time is too long.While GW274150 is highly selective for iNOS, very long incubation times at high concentrations could potentially lead to off-target effects.[2][5] Correlate your functional readout with direct measurement of iNOS activity.
Compound degradation.Over extended incubation periods, the compound may degrade. Consider replenishing the medium with fresh GW274150 for very long-term experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of GW274150

ParameterSpeciesValueReference
IC₅₀ (human iNOS)Human2.19 µM[5]
Kᵈ (human iNOS)Human40 nM[5][8]
IC₅₀ (J774 cells)Murine0.2 ± 0.04 µM[2][5]
EC₅₀ (rat PTCs)Rat~100 nM[4]

Table 2: In Vivo Efficacy and Pharmacokinetics of GW274150

ParameterSpeciesValueTime PointRouteReference
ED₅₀ (LPS-induced NOₓ)Mouse3.2 ± 0.7 mg/kg14 hoursi.p.[1][2]
ED₅₀ (LPS-induced NOₓ)Mouse3.8 ± 1.5 mg/kg14 hoursoral[1][2]
Terminal Half-lifeRat, Mouse~6 hours--[1][2]

Experimental Protocols

Protocol 1: Time-Course Experiment for iNOS Inhibition in Cell Culture

  • Cell Seeding: Plate cells (e.g., murine macrophages like J774 or primary cells) in a multi-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Stimulation and Inhibition:

    • Remove the culture medium.

    • Add fresh medium containing an iNOS-inducing stimulus (e.g., 1 µg/mL LPS and 100 U/mL IFN-γ).

    • Simultaneously, add different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for a range of time points (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Nitrite (B80452) Measurement (Griess Assay):

    • At each time point, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

  • Data Analysis: Plot nitrite concentration against time for each concentration of GW274150 to determine the optimal incubation time for achieving the desired level of inhibition.

Protocol 2: In Vitro Enzyme Inhibition Assay

  • Pre-incubation: Pre-incubate purified recombinant iNOS with varying concentrations of this compound for a set time (e.g., 15 minutes) at 37°C.[1] The pre-incubation mixture should contain NADPH.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-arginine.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 5-15 minutes).[1]

  • Measurement of Activity: Determine iNOS activity by monitoring the conversion of a substrate, such as the oxyhemoglobin to methemoglobin conversion or by measuring the production of L-citrulline.[1]

  • Data Analysis: Calculate the percentage of inhibition at each GW274150 concentration to determine the IC₅₀ value.

Visualizations

G GW274150 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory Stimulus Inflammatory Stimulus iNOS_Induction iNOS Gene Transcription & Translation Inflammatory Stimulus->iNOS_Induction Activates iNOS iNOS Enzyme iNOS_Induction->iNOS Produces NO Nitric Oxide (NO) iNOS->NO Produces L_Arginine L-Arginine L_Arginine->iNOS Substrate GW274150 GW274150 GW274150->iNOS Inhibits NADPH NADPH NADPH->iNOS Cofactor

Caption: Mechanism of iNOS inhibition by GW274150.

G Experimental Workflow: Time-Course Optimization cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis A Seed Cells B Add Stimulus + GW274150 (Varying Concentrations) A->B C1 Incubate Time 1 (e.g., 4h) B->C1 C2 Incubate Time 2 (e.g., 8h) B->C2 C3 Incubate Time 3 (e.g., 12h) B->C3 C4 Incubate Time 4 (e.g., 24h) B->C4 D1 Collect Supernatant C1->D1 C2->D1 C3->D1 C4->D1 D2 Perform Griess Assay D1->D2 E Analyze Data & Determine Optimal Time D2->E

Caption: Workflow for optimizing GW274150 incubation time.

G Troubleshooting Logic for No Inhibition Start Problem: No Inhibition Observed Q1 Is incubation time sufficient? Start->Q1 A1_No Action: Increase incubation time (Perform time-course) Q1->A1_No No Q2 Is iNOS expression confirmed? Q1->Q2 Yes A1_No->Q1 Re-evaluate A2_No Action: Verify stimulus efficacy (e.g., Western Blot) Q2->A2_No No Q3 Are NADPH levels adequate? Q2->Q3 Yes A2_No->Q2 Re-evaluate A3_No Action: Ensure healthy cells or add exogenous NADPH (in vitro) Q3->A3_No No End Problem Resolved Q3->End Yes A3_No->Q3 Re-evaluate

Caption: Logic diagram for troubleshooting experiments.

References

GW274150 phosphate experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using GW274150 phosphate (B84403), a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments with GW274150 phosphate.

Q1: Why am I not observing the expected inhibitory effect of GW274150 on iNOS activity?

A1: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Inhibitor Preparation and Storage: this compound solutions are unstable and should be prepared fresh.[1] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere.[2][3] Ensure the compound has not degraded due to improper storage.

  • Time-Dependent Inhibition: The inhibition of iNOS by GW274150 is time-dependent.[4][5] In cell-based assays, such as with J774 cells, the IC50 value becomes more potent over time, reaching its steady-state after several hours.[5] Ensure your pre-incubation and treatment times are sufficient.

  • NADPH Dependence: The inhibitory activity of GW274150 is NADPH-dependent.[1][2][3][4][5][6] The irreversible nature of the inhibition relies on the presence of NADPH.[5] Confirm that your experimental system (e.g., purified enzyme assay) contains an adequate concentration of NADPH.

  • Cellular Penetration: While GW274150 is effective in cellular and in vivo models, ensure that the concentration used is sufficient to penetrate the cells and reach the intracellular iNOS.[4][6]

  • iNOS Induction: Confirm that iNOS is adequately expressed in your experimental model. iNOS is an inducible enzyme, and its expression levels can vary depending on the stimulus (e.g., LPS, IFN-γ) and the cell type or tissue.[7]

Q2: I am observing unexpected or off-target effects in my experiment. What could be the cause?

A2: While GW274150 is highly selective for iNOS, off-target effects can occur, particularly at high concentrations.

  • Selectivity Profile: GW274150 is significantly more selective for iNOS compared to eNOS and nNOS (>100-fold for human and >200-fold for rat isoforms).[2][4][6] However, at very high doses, some inhibition of nNOS has been observed in vivo.[5] Review your working concentration to ensure it is within the selective range.

  • Bell-Shaped Dose-Response: In some models, such as the 6-OHDA rat model of Parkinson's disease, GW274150 has displayed a bell-shaped neuroprotective profile, being ineffective at high doses.[2][3][8] This suggests that high concentrations may trigger counteracting mechanisms or off-target effects. Consider performing a dose-response curve to identify the optimal concentration.

  • Purity of the Compound: Ensure the purity of your this compound. Impurities could potentially cause off-target effects.

Q3: What is the appropriate vehicle for dissolving and administering this compound?

A3: The solubility of this compound is a critical factor for its effective use.

  • In Vitro: For in vitro experiments, this compound is soluble in water (≥ 62 mg/mL).[3] It can also be prepared in DMSO for stock solutions.[3]

  • In Vivo: For in vivo administration, GW274150 can be dissolved in saline for injection.[5] It has high oral bioavailability (>90% in rats and mice).[4]

Q4: How do I design my in vivo experiment in terms of dosage and administration route?

A4: The optimal dosage and route depend on the animal model and the specific research question.

  • Dosage: Effective doses in rodent models typically range from 1 to 30 mg/kg.[9] For example, in a rat model of acute lung inflammation, intraperitoneal injections of 2.5, 5, and 10 mg/kg were effective.[6] In a mouse model of LPS-induced inflammation, the ED50 was 3.2 mg/kg intraperitoneally and 3.8 mg/kg orally.[4][5]

  • Administration Route: Both oral and intraperitoneal administrations have been shown to be effective.[4][5][9] The choice of route may depend on the desired pharmacokinetic profile.

  • Pharmacokinetics: GW274150 has a terminal half-life of approximately 5-6 hours in rats and mice.[2][4][6] This should be considered when designing the dosing schedule for longer-term studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.

Table 1: In Vitro Potency and Selectivity of GW274150

ParameterSpeciesValueReference
IC50 (iNOS) Human2.19 µM[1][2][3]
Kd (iNOS) Human40 nM[1][2][3]
IC50 (iNOS, J774 cells) Murine0.2 µM[2][3][4]
Selectivity (iNOS vs. eNOS) Human>100-fold[4]
Selectivity (iNOS vs. nNOS) Human>80-fold[4]
Selectivity (iNOS vs. eNOS) Rat>260-fold[2][3][4]
Selectivity (iNOS vs. nNOS) Rat>219-fold[2][3][4]

Table 2: In Vivo Efficacy of GW274150

Animal ModelSpeciesRouteDosageEffectReference
LPS-induced NO production Mousei.p.ED50 = 3.2 mg/kgInhibition of plasma NOx[4][5]
LPS-induced NO production MouseOralED50 = 3.8 mg/kgInhibition of plasma NOx[4][5]
Carrageenan-induced pleurisy Rati.p.2.5, 5, 10 mg/kgReduced lung injury[2][3][6]
Renal Ischemia/Reperfusion Rati.v.5 mg/kgReduced renal dysfunction[10]
Inflammatory Pain (FCA) RatOral1-30 mg/kgReversed hypersensitivity[9]
Neuropathic Pain (CCI) RatOral3-30 mg/kgReversed hypersensitivity[9]
Parkinson's Disease (6-OHDA) RatOral30 mg/kg (twice daily)Neuroprotection[2][3][8]

Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments involving this compound.

In Vitro iNOS Inhibition Assay (J774 Macrophages)
  • Cell Culture: Culture J774 murine macrophages in appropriate media.

  • iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., up to 24 hours to observe time-dependent inhibition).[5]

  • Nitrite (B80452) Measurement: Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production. The Griess assay is a common method for this.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Pleurisy in Rats)
  • Animal Model: Use male Sprague-Dawley rats.[6]

  • Carrageenan Injection: Induce pleurisy by injecting a 1% solution of λ-carrageenan into the pleural cavity.[6]

  • GW274150 Administration: Administer GW274150 (e.g., 2.5, 5, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 5 minutes before the carrageenan injection.[6]

  • Sample Collection: Euthanize the animals at a specific time point (e.g., 4 hours) after carrageenan injection.[6]

  • Inflammatory Parameter Analysis: Collect pleural exudate to measure volume and inflammatory cell count. Analyze lung tissue for histological signs of injury, myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[6]

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

GW274150_Mechanism_of_Action cluster_inflammation Inflammatory Stimuli (e.g., LPS, IFN-γ) cluster_cell Macrophage / Inflammatory Cell Inflammatory Stimuli Inflammatory Stimuli iNOS_mRNA iNOS mRNA Inflammatory Stimuli->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation L_Arginine L-Arginine NO_Citrulline Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Citrulline iNOS Inflammatory_Response Inflammatory Response NO_Citrulline->Inflammatory_Response GW274150 GW274150 phosphate GW274150->iNOS_protein Inhibition

Caption: Mechanism of action of this compound in inhibiting iNOS-mediated nitric oxide production.

Troubleshooting_Workflow Start No/Low iNOS Inhibition Observed Check_Storage Check GW274150 Storage & Preparation Start->Check_Storage Check_Time Verify Pre-incubation/ Treatment Time Check_Storage->Check_Time Proper Solution1 Prepare Fresh Inhibitor Check_Storage->Solution1 Improper Check_NADPH Confirm NADPH Presence (in vitro) Check_Time->Check_NADPH Sufficient Solution2 Increase Incubation Time Check_Time->Solution2 Insufficient Check_iNOS Validate iNOS Induction Check_NADPH->Check_iNOS Present Solution3 Supplement with NADPH Check_NADPH->Solution3 Absent Solution4 Optimize Induction Protocol Check_iNOS->Solution4 Insufficient Rerun Rerun Experiment Check_iNOS->Rerun Sufficient Solution1->Rerun Solution2->Rerun Solution3->Rerun Solution4->Rerun

Caption: Troubleshooting workflow for experiments where expected iNOS inhibition is not observed.

References

Validation & Comparative

A Comparative Guide to iNOS Inhibition: GW274150 Phosphate vs. L-NIL

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nitric oxide synthase (NOS) inhibitors, both GW274150 phosphate (B84403) and L-N6-(1-iminoethyl)lysine (L-NIL) have garnered significant attention from the scientific community for their potent and selective inhibition of the inducible nitric oxide synthase (iNOS) isoform. This guide provides a detailed, data-driven comparison of these two inhibitors to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Mechanism of Action and Molecular Interactions

Both GW274150 and L-NIL act as competitive inhibitors at the L-arginine binding site of the iNOS enzyme.[1] However, their specific interactions and consequences for the enzyme differ.

GW274150 is an arginine-competitive, NADPH-dependent inhibitor.[2] Its inhibitory action is time-dependent and has been described as slowly reversible, with the irreversible nature of the inhibition being dependent on the presence of NADPH.[2][3]

L-NIL also targets the active site of iNOS. Its mechanism of inactivation primarily involves the alteration of the heme prosthetic group, which is crucial for the enzyme's catalytic activity.[4][5] This interaction leads to a time- and concentration-dependent loss of heme, which correlates with the loss of nitric oxide (NO) production and can lead to the partial disassembly of the iNOS dimer into inactive monomers.[4][5] Studies with radiolabeled L-NIL have indicated that there is no detectable covalent binding to the iNOS protein.[5]

In Vitro Potency and Selectivity

The inhibitory potency and selectivity of GW274150 and L-NIL have been characterized across various in vitro systems. The following tables summarize the key quantitative data for human, rat, and mouse NOS isoforms.

Table 1: In Vitro Inhibitory Potency of GW274150 and L-NIL against iNOS

InhibitorSpeciesAssay SystemIC50 / ED50KdReference(s)
GW274150 HumanRecombinant Enzyme2.19 µM<40 nM[6][7]
HumanJ774 Cells0.2 µM-[2][6]
RatAortic Rings1.15 µM-[2][6]
L-NIL MouseRecombinant Enzyme3.3 µM-[8][9][10]
HumanRecombinant Enzyme0.4 - 3.3 µM-[11]

Table 2: In Vitro Selectivity of GW274150 and L-NIL

InhibitorSpeciesSelectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Reference(s)
GW274150 Human>100-fold, 248-fold>80-fold, 81-fold[2][12]
Rat>260-fold>219-fold[2][12]
L-NIL Mouse/Rat-28-fold[8][9][10]

Note: Direct comparison of absolute IC50 values should be approached with caution as they are derived from different studies with potentially varying experimental conditions. Selectivity ratios provide a more robust measure for comparison.

In Vivo Efficacy

The efficacy of both inhibitors has been demonstrated in various in vivo models, primarily in rodents.

Table 3: In Vivo Efficacy of GW274150 and L-NIL

InhibitorSpeciesModelRoute of AdministrationED50 / Effective DoseKey FindingsReference(s)
GW274150 MouseLPS-induced plasma NOxi.p.3.2 mg/kgInhibition of plasma NOx levels after 14 hours.[2]
MouseLPS-induced plasma NOxOral3.8 mg/kgInhibition of plasma NOx levels after 14 hours.[2][12]
RatFreund's Complete Adjuvant (FCA)-induced inflammationOral1-30 mg/kgSuppressed nitrite (B80452) accumulation and reversed hypersensitivity.[13]
RatChronic Constriction Injury (CCI)Oral3-30 mg/kgReversed CCI-associated hypersensitivity.[13]
L-NIL MouseRenal Ischemia/Reperfusioni.p.10 and 30 mg/kgPrevented inflammation, oxidative stress, and autophagy.[8]
DogExperimental OsteoarthritisOral1.0 and 10 mg/kg/dayReduced progression of structural lesions.[14]

Pharmacokinetics

GW274150 has a reported biphasic pharmacokinetic profile in rats and mice with a terminal half-life of approximately 6 hours and high oral bioavailability (>90%).[2][12] L-NIL has been used effectively in both intraperitoneal and oral administration routes in animal studies.[8][14]

Experimental Protocols

In Vitro iNOS Inhibition Assay (General Protocol)

A common method to determine the in vitro potency of iNOS inhibitors involves using either recombinant enzyme or a cell-based assay.

1. Recombinant Enzyme Assay:

  • Enzyme Source: Purified recombinant human, mouse, or rat iNOS.

  • Method: A frequently used method is the conversion of radiolabeled L-arginine to L-citrulline.[15]

  • Procedure:

    • The inhibitor at various concentrations is pre-incubated with the iNOS enzyme.

    • The reaction is initiated by the addition of a reaction mixture containing L-arginine (radiolabeled), NADPH, and other necessary cofactors like tetrahydrobiopterin (B1682763) (BH4).

    • After a defined incubation period, the reaction is stopped.

    • The amount of radiolabeled L-citrulline formed is quantified using techniques like ion-exchange chromatography.

    • IC50 values are calculated from the concentration-response curves.

2. Cell-Based Assay (e.g., using RAW 264.7 or J774 macrophages):

  • Cell Culture: Murine macrophage cell lines such as RAW 264.7 or J774 are cultured under standard conditions.[16][17]

  • iNOS Induction: Cells are stimulated with lipopolysaccharide (LPS) and often interferon-gamma (IFN-γ) to induce the expression of iNOS.[4][17]

  • Inhibitor Treatment: The cells are treated with varying concentrations of the inhibitor either before or concurrently with the stimulants.

  • Nitrite Measurement (Griess Assay): After a suitable incubation period (e.g., 18-24 hours), the amount of nitric oxide produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[15][16]

  • Data Analysis: The percentage of inhibition of nitrite production is calculated relative to the stimulated, untreated control, and IC50 values are determined.

Visualizing the Pathways and Processes

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 binds IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR binds Signaling_Cascade Signaling Cascade (e.g., NF-κB, JAK-STAT) TLR4->Signaling_Cascade IFNgR->Signaling_Cascade iNOS_mRNA iNOS mRNA Signaling_Cascade->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (Inactive Monomer) iNOS_mRNA->iNOS_Protein Translation iNOS_Dimer Active iNOS Dimer iNOS_Protein->iNOS_Dimer Dimerization NO_Citrulline NO + L-Citrulline iNOS_Dimer->NO_Citrulline Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Dimer Inhibitors GW274150 / L-NIL Inhibitors->iNOS_Dimer Inhibits

Caption: Signaling pathway of iNOS induction and inhibition.

Inhibitor_Mechanism cluster_GW274150 GW274150 Mechanism cluster_LNIL L-NIL Mechanism GW274150 GW274150 iNOS_Active_Site_G iNOS Active Site GW274150->iNOS_Active_Site_G Binds to Inhibition_G Competitive, NADPH-dependent Time-dependent Inhibition iNOS_Active_Site_G->Inhibition_G Leads to LNIL L-NIL iNOS_Active_Site_L iNOS Active Site LNIL->iNOS_Active_Site_L Interacts with Heme_Alteration Heme Alteration & Loss iNOS_Active_Site_L->Heme_Alteration Causes Dimer_Disassembly Dimer Disassembly Heme_Alteration->Dimer_Disassembly Leads to

Caption: Mechanisms of action for GW274150 and L-NIL.

Experimental_Workflow start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture induce_inos Induce iNOS with LPS/IFN-γ cell_culture->induce_inos add_inhibitor Add Inhibitor (GW274150 or L-NIL) induce_inos->add_inhibitor incubate Incubate (e.g., 24h) add_inhibitor->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance griess_assay->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A typical experimental workflow for comparing iNOS inhibitors.

Conclusion

Both GW274150 and L-NIL are valuable tools for investigating the role of iNOS in various physiological and pathological processes.

  • GW274150 stands out for its high potency and remarkable selectivity for iNOS over both eNOS and nNOS, particularly in human and rat systems.[2][12] Its time-dependent and NADPH-dependent mechanism of inhibition, coupled with good oral bioavailability, makes it a robust candidate for both in vitro and in vivo studies.[2][12]

  • L-NIL is also a potent and selective iNOS inhibitor, albeit with a more moderate selectivity profile compared to GW274150.[8][9][10] Its distinct mechanism of action, involving the disruption of the enzyme's heme group, provides an alternative approach to iNOS inhibition.[4][5]

The choice between GW274150 and L-NIL will ultimately depend on the specific requirements of the experiment, including the species being studied, the desired level of selectivity, and the intended route of administration for in vivo models. The data presented in this guide serves as a comprehensive resource to facilitate this decision-making process.

References

A Researcher's Guide to GW274150 Phosphate: Validating Selectivity for iNOS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating inflammatory conditions, neuropathic pain, and other pathologies characterized by excessive nitric oxide (NO) production, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical therapeutic strategy. GW274150, a potent and time-dependent inhibitor, has emerged as a valuable tool in this endeavor. This guide provides an objective comparison of GW274150's performance against other common iNOS inhibitors, supported by experimental data and detailed methodologies.

Unparalleled Selectivity for iNOS

GW274150 ([2-[(1-iminoethyl) amino]ethyl]-L-homocysteine) demonstrates exceptional selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1][2] This high selectivity is crucial for therapeutic applications, as non-selective inhibition of NOS isoforms can lead to undesirable side effects, such as hypertension.[3]

Experimental data from in vitro studies consistently highlight the superior selectivity of GW274150. In studies using recombinant human NOS isoforms, GW274150 was found to be over 100-fold more selective for iNOS compared to eNOS and over 80-fold more selective compared to nNOS.[2][4][5] Further studies with rat tissues have shown even greater selectivity, with GW274150 being over 260-fold and 219-fold selective for iNOS against eNOS and nNOS, respectively.[2][6]

Comparative Inhibitory Activity

To contextualize the performance of GW274150, the following table summarizes its inhibitory potency and selectivity in comparison to other well-known iNOS inhibitors. The data is compiled from various studies and presented to offer a clear, quantitative comparison.

InhibitorTarget IsoformIC50 / Ki / Kd (nM)Selectivity vs. nNOSSelectivity vs. eNOS
GW274150 iNOS (human) <40 (Kd) [1][2]>80-fold [2][4]>100-fold [2][4]
iNOS (human)2190 (IC50)[6]81-fold (IC50)[1]248-fold (IC50)[1]
iNOS (rat)1150 (ED50)[6]219-fold[2][6]>260-fold[2][6]
1400W iNOS (human)≤ 7 (Kd)[7]~286-fold (Ki)[7]~7143-fold (Ki)[7]
nNOS (human)2000 (Ki)[7]--
eNOS (human)50000 (Ki)[7]--
L-NIL iNOS (mouse)3300 (IC50)[7]28-fold (IC50)[7]-
nNOS (rat)92000 (IC50)[7]--
L-NMMA iNOS (human)Similar potency across all isoforms[1]Not selective[1]Not selective[1]

Note: IC50 represents the half-maximal inhibitory concentration, Ki represents the inhibition constant, and Kd represents the dissociation constant. Lower values indicate higher potency. Selectivity is calculated as a ratio of IC50 or Ki values.

Experimental Protocols for Validation

The validation of iNOS inhibitors like GW274150 relies on robust in vitro enzyme assays. The two most common methods are the Griess assay, which measures the nitrite (B80452) end-product of the NO pathway, and the L-arginine to L-citrulline conversion assay, which directly measures enzymatic activity.

Griess Assay for Nitrite Quantification

This colorimetric assay is a straightforward method for determining NOS activity by measuring the accumulation of nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

  • Recombinant NOS enzymes (iNOS, nNOS, eNOS)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin and Calcium Chloride (for nNOS and eNOS activation)

  • Reaction Buffer (e.g., HEPES buffer, pH 7.4)

  • Test inhibitors (e.g., GW274150) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Solution A: Sulfanilamide in phosphoric acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Nitrate Reductase (optional, for total NO measurement)

  • 96-well microplate and microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, L-arginine, NADPH, and BH4. For nNOS and eNOS assays, include calmodulin and calcium chloride.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells of a 96-well plate. Include control wells with solvent only.

  • Enzyme Addition: Initiate the reaction by adding the respective recombinant NOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Griess Reaction: Add Solution A of the Griess reagent to each well, followed by Solution B.

  • Color Development: Allow 10-15 minutes at room temperature for the purple/magenta color to develop.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

L-Arginine to L-Citrulline Conversion Assay

This radiometric assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Recombinant NOS enzymes

  • [³H]-L-arginine and unlabeled L-arginine

  • NADPH, BH4, Calmodulin, and Calcium Chloride as above

  • Reaction Buffer

  • Test inhibitors

  • Stop Buffer (e.g., containing EDTA)

  • Equilibrated cation-exchange resin (e.g., Dowex 50W)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture with buffer, a mix of [³H]-L-arginine and unlabeled L-arginine, NADPH, and BH4. Add calmodulin and calcium chloride for nNOS and eNOS.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to reaction tubes.

  • Enzyme Addition: Start the reaction by adding the NOS enzyme.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation: Add the cation-exchange resin to bind the unreacted [³H]-L-arginine.

  • Quantification: Centrifuge the samples and measure the radioactivity of the supernatant, which contains the [³H]-L-citrulline, using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-L-citrulline produced and plot the percentage of inhibition versus inhibitor concentration to calculate IC50 or Ki values.

Visualizing the Inhibition Context

To understand the biological context in which GW274150 acts, it is helpful to visualize the upstream signaling pathway that leads to iNOS expression, a common scenario in inflammatory responses.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive inhibits NFkB_active NF-κB NFkB_inactive->NFkB_active translocates iNOS_gene iNOS Gene NFkB_active->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein GW274150 GW274150 GW274150->iNOS_protein inhibits

Caption: LPS-induced iNOS signaling pathway and the point of inhibition by GW274150.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, Cofactors) mix Combine Reagents, Inhibitors, and Enzymes in 96-well Plate reagents->mix inhibitors Prepare Inhibitor Dilutions (GW274150, 1400W, etc.) inhibitors->mix enzymes Prepare NOS Isoforms (iNOS, nNOS, eNOS) enzymes->mix incubate Incubate at 37°C mix->incubate griess Add Griess Reagent incubate->griess color Color Development griess->color read Measure Absorbance (540 nm) color->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Values plot->ic50

Caption: Experimental workflow for comparing selective iNOS inhibitors using the Griess assay.

Conclusion

The available data strongly supports the validation of GW274150 as a highly selective and potent inhibitor of iNOS. Its superior selectivity profile compared to other NOS inhibitors makes it an invaluable tool for both in vitro and in vivo research into the pathological roles of iNOS. The detailed experimental protocols provided herein offer a foundation for researchers to independently verify and expand upon these findings in their own experimental settings.

References

A Comparative Analysis of GW274150 and 1400W: Potent and Selective iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory and neurodegenerative disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a promising therapeutic strategy. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurotoxic cascades. This guide provides a detailed comparative analysis of two widely utilized and highly selective iNOS inhibitors: GW274150 and 1400W. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, in vitro and in vivo efficacy, and the experimental methodologies for their evaluation.

Comparative Efficacy and Selectivity

Both GW274150 and 1400W are potent inhibitors of iNOS, demonstrating high selectivity over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity is crucial for minimizing off-target effects, as basal nNOS and eNOS activities are essential for normal physiological functions, including neurotransmission and blood pressure regulation.

GW274150 is a time-dependent and L-arginine competitive inhibitor of human iNOS.[1][2] It exhibits a high degree of selectivity for iNOS over both eNOS and nNOS.[1][2] Similarly, 1400W is a slow, tight-binding inhibitor of human iNOS, also competitive with L-arginine, and its inhibition is dependent on the cofactor NADPH.[3] It is described as either an irreversible or an extremely slowly reversible inhibitor.[3]

The following tables summarize the key quantitative data for GW274150 and 1400W, providing a clear comparison of their inhibitory potency and selectivity.

Table 1: In Vitro Inhibitory Activity against Nitric Oxide Synthase (NOS) Isoforms

CompoundTarget IsoformSpeciesPotency (IC50 / Ki / Kd)Reference
GW274150 iNOSHuman<40 nM (Kd)[1][2]
iNOSHuman2.19 µM (IC50)[4]
iNOS (intracellular)Murine (J774 cells)0.2 ± 0.04 µM (IC50)[1][2]
iNOSRat1.15 ± 0.6 µM (ED50)[1]
nNOSHuman4.57 ± 0.23 µM (Ki)[1]
eNOSHuman185 ± 32 µM (Ki)[1]
1400W iNOSHuman≤ 7 nM (Kd)[3][5][6]
nNOSHuman2 µM (Ki)[3][5]
eNOSHuman50 µM (Ki)[3][5]

Table 2: Selectivity Ratios for iNOS Inhibition

CompoundSelectivity vs. nNOSSelectivity vs. eNOSSpeciesReference
GW274150 >114-fold>5800-foldHuman[1]
219-fold>260-foldRat (intact tissues)[1][2][4]
1400W >250-fold>5000-foldHuman[1]
->50-foldRat (in vivo)[3][5]

Table 3: Comparative Pharmacokinetic Parameters

CompoundSpeciesAdministrationHalf-life (t½)Oral BioavailabilityReference
GW274150 Rat, MouseIntravenous~6 hours>90%[1][2]
1400W ----Not explicitly found

In Vivo Efficacy

Both compounds have demonstrated significant efficacy in various animal models of inflammatory diseases.

GW274150 has been shown to be effective in rodent models of:

  • Lipopolysaccharide (LPS)-induced inflammation, reducing plasma nitrate/nitrite levels.[1][2]

  • Carrageenan-induced lung injury, where it attenuated fluid accumulation, polymorphonuclear cell infiltration, and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7]

  • Renal ischemia/reperfusion injury, where it reduced renal dysfunction and injury.[8]

  • Inflammatory and neuropathic pain.[9][10]

  • Cancer-induced muscle wasting.[11]

1400W has shown protective effects in:

  • Endotoxin-induced vascular injury in rats.[3][5]

  • Renal ischemia/reperfusion injury.[5]

  • Inhibiting tumor growth in vivo.[12]

  • Ameliorating cognitive deficits in a rat model of acute hypobaric hypoxia/reoxygenation.[6]

  • Retinal diseases.[13]

  • Preventing cachexia-mediated muscle wasting.[14]

It is important to note that while highly effective, 1400W has been associated with acute toxicity at high intravenous doses (>10 mg/kg), a side effect not reported for GW274150.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway leading to iNOS induction and a typical experimental workflow for evaluating iNOS inhibitors.

iNOS_Induction_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription cluster_translation Protein Synthesis cluster_inhibition Inhibition cluster_output Cellular Effect LPS LPS TLR4 TLR4 LPS->TLR4 IFNy IFN-γ IFNyR IFN-γR IFNy->IFNyR NFkB NF-κB Activation TLR4->NFkB STAT1 STAT1 Activation IFNyR->STAT1 iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene STAT1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inhibitors GW274150 / 1400W Inhibitors->iNOS_protein Inhibit iNOS_Inhibitor_Screening_Workflow cluster_vitro In Vitro Assays cluster_cell Cell-Based Assays cluster_vivo In Vivo Models enzyme_assay Recombinant NOS Enzyme Assay (e.g., Citrulline Conversion Assay) determine_potency Determine IC50/Ki for iNOS, nNOS, eNOS enzyme_assay->determine_potency calculate_selectivity Calculate Selectivity Ratios determine_potency->calculate_selectivity cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) induce_iNOS Induce iNOS Expression (e.g., LPS + IFN-γ) cell_culture->induce_iNOS add_inhibitor Add Test Inhibitor (GW274150 or 1400W) induce_iNOS->add_inhibitor measure_no Measure Nitrite Production (Griess Assay) add_inhibitor->measure_no determine_cellular_potency Determine Cellular IC50 measure_no->determine_cellular_potency animal_model Animal Model of Inflammation (e.g., LPS-induced endotoxemia) administer_inhibitor Administer Inhibitor animal_model->administer_inhibitor measure_biomarkers Measure Plasma Nitrite/Nitrate & Inflammatory Markers administer_inhibitor->measure_biomarkers assess_efficacy Assess Therapeutic Efficacy measure_biomarkers->assess_efficacy

References

A Head-to-Head Comparison of GW274150 Phosphate and Aminoguanidine as iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nitric oxide synthase (NOS) inhibitors, GW274150 phosphate (B84403) and aminoguanidine (B1677879) represent two distinct options for targeting the inducible isoform (iNOS), a key enzyme implicated in various inflammatory and pathological processes. This guide provides an objective, data-driven comparison of these two compounds, focusing on their inhibitory potency, selectivity, pharmacokinetic profiles, and mechanisms of action, supported by experimental data and detailed protocols.

Mechanism of Action

Both GW274150 and aminoguanidine act as inhibitors of nitric oxide synthase, but through different mechanisms. GW274150 is a potent, time-dependent, and highly selective inhibitor of human iNOS.[1][2] It functions as an L-arginine competitive, NADPH-dependent inhibitor.[1][2] In contrast, aminoguanidine is a selective inhibitor of the inducible nitric oxide synthase (iNOS) and also functions as a competitive inhibitor at the substrate level.[3][4] However, aminoguanidine exhibits a broader pharmacological profile, also inhibiting diamine oxidase and the formation of advanced glycation end products (AGEs).[3]

Inhibitory Potency and Selectivity

The potency and selectivity of an inhibitor are critical parameters for its utility as a research tool and potential therapeutic agent. The following tables summarize the available quantitative data for GW274150 phosphate and aminoguanidine.

Table 1: Inhibitory Potency (IC50) against Nitric Oxide Synthase Isoforms

CompoundiNOS (human)eNOS (human)nNOS (human)iNOS (murine)
This compound 2.19 µM[5]>100-fold higher than iNOS[1]>80-fold higher than iNOS[1]-
Aminoguanidine ---2.1 µM[6]

Note: Direct head-to-head comparative IC50 data for both compounds against all human NOS isoforms from a single study is limited. The provided data is compiled from multiple sources.

Table 2: Selectivity Profile

CompoundSelectivity for iNOS vs. eNOSSelectivity for iNOS vs. nNOS
This compound (human) >100-fold[1]>80-fold[1]
This compound (rat) >260-fold[1]>219-fold[1]
Aminoguanidine >50-fold[7]>50-fold[7]

GW274150 demonstrates high selectivity for iNOS over both eNOS and nNOS, a desirable characteristic for minimizing off-target effects.[1] While aminoguanidine is also selective for iNOS, the reported selectivity ratio is lower than that of GW274150.[7]

Pharmacokinetic Properties

A comparative overview of the preclinical pharmacokinetic parameters of GW274150 and aminoguanidine is presented below.

Table 3: Preclinical Pharmacokinetic Parameters

ParameterThis compound (Rats/Mice)Aminoguanidine (Mice)
Administration Route Intraperitoneal (i.p.), OralIntraperitoneal (i.p.)
Terminal Half-life (t1/2) ~6 hours (biphasic)[1][8]1.88 hours[9]
Peak Plasma Concentration (Cmax) -9.0 µg/mL (at 0.5 hr)[9]
Area Under the Curve (AUC) -20.51 (µg)(hr)/mL (0-16h)[9]
Oral Bioavailability >90%[1][8]-

GW274150 exhibits a longer half-life and high oral bioavailability in preclinical models, suggesting its potential for in vivo studies with less frequent dosing.[1][8]

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against recombinant NOS isoforms.

Materials:

  • Recombinant human iNOS, eNOS, or nNOS

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for eNOS and nNOS activation)

  • Calcium Chloride (for eNOS and nNOS activation)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound and Aminoguanidine

  • 96-well microplate

  • Griess Reagent System (for nitrite (B80452) determination)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and for eNOS and nNOS, calmodulin and CaCl2.

  • Add varying concentrations of the test inhibitors (GW274150 or aminoguanidine) to the wells of the 96-well plate.

  • Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction.

  • Measure the amount of nitric oxide (NO) produced by quantifying its stable oxidation product, nitrite, using the Griess Reagent System.

  • To measure nitrite concentration, add Griess Reagent A followed by Griess Reagent B to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using a sodium nitrite standard solution to determine the nitrite concentration in each sample.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each NOS isoform.

Griess Assay for Nitrite Determination

The Griess assay is a common colorimetric method for the indirect measurement of NO production.

Procedure:

  • Collect cell culture supernatant or other biological samples.

  • If necessary, deproteinize the samples.

  • Add 50 µL of the sample to a 96-well plate.

  • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water (Griess Reagent B) to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (NOS, Substrates, Cofactors) reaction_setup Set up Reaction in 96-well Plate reagents->reaction_setup inhibitors Prepare Inhibitors (GW274150, Aminoguanidine) inhibitors->reaction_setup incubation Incubate at 37°C reaction_setup->incubation griess_assay Perform Griess Assay incubation->griess_assay read_absorbance Read Absorbance at 540 nm griess_assay->read_absorbance calculate_ic50 Calculate % Inhibition and IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for comparing NOS inhibitors.

Signaling_Pathway cluster_upstream Upstream Activation cluster_inos iNOS Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor signaling Intracellular Signaling (e.g., NF-κB) receptor->signaling iNOS_gene iNOS Gene Transcription signaling->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein iNOS_enzyme iNOS Enzyme iNOS_protein->iNOS_enzyme NO Nitric Oxide (NO) iNOS_enzyme->NO inhibitors GW274150 Aminoguanidine inhibitors->iNOS_enzyme L_arginine L-Arginine L_arginine->iNOS_enzyme downstream Pathophysiological Effects (Inflammation, Vasodilation, etc.) NO->downstream

Caption: Simplified iNOS signaling pathway and points of inhibition.

Conclusion

Both this compound and aminoguanidine are valuable tools for investigating the role of iNOS in biological systems. GW274150 stands out for its high potency and selectivity for iNOS, coupled with a favorable pharmacokinetic profile for in vivo studies. Aminoguanidine, while also a selective iNOS inhibitor, has a broader range of biological activities that should be considered when interpreting experimental results. The choice between these two inhibitors will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the experimental model being used.

References

Evaluating the In Vivo Specificity of GW274150 Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of nitric oxide synthase (NOS) inhibitors, GW274150 phosphate (B84403) has emerged as a potent and highly selective agent for the inducible isoform (iNOS). This guide provides an objective comparison of GW274150's in vivo performance against other alternatives, supported by experimental data, to aid in the critical evaluation of its suitability for preclinical and clinical research.

Overview of GW274150

GW274150, chemically known as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a time-dependent and highly selective inhibitor of iNOS.[1][2] Its mechanism of action is competitive with L-arginine, the substrate for NOS enzymes, and is NADPH-dependent.[1][3] In vivo studies have consistently demonstrated its high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms, a crucial factor in minimizing off-target effects.[1][2]

Comparative Efficacy and Selectivity

The in vivo selectivity of GW274150 has been extensively evaluated and compared with other NOS inhibitors, such as GW273629 and the non-selective inhibitor L-NMMA. The following tables summarize key quantitative data from these comparative studies.

Inhibitor Animal Model iNOS Inhibition (ED₅₀) Administration Route Time Point Reference
GW274150Mouse3.2 ± 0.7 mg/kgIntraperitoneal (i.p.)14 h[1][2]
GW274150Mouse3.8 ± 1.5 mg/kgOral14 h[1][2]
GW273629Mouse9 ± 2 mg/kgIntraperitoneal (i.p.)2 h[1][2]
ED₅₀ values represent the effective dose required to inhibit lipopolysaccharide (LPS)-induced plasma NOx levels by 50%.
Inhibitor Tissue iNOS Selectivity vs. eNOS iNOS Selectivity vs. nNOS Reference
GW274150Rat Tissues>260-fold219-fold[1][2]
GW273629Rat Tissues>150-fold365-fold[1][2]
L-NMMANot SpecifiedSimilar potency against all isoformsSimilar potency against all isoforms[1]
Inhibitor Human NOS Isoforms (in vitro) iNOS Selectivity vs. eNOS iNOS Selectivity vs. nNOS Reference
GW274150Recombinant248-fold81-fold[1]
GW274150 (Steady State)Recombinant>5800-fold>114-fold[1]
GW273629Recombinant>110-foldNot Specified[1]

In Vivo Pharmacokinetics

GW274150 exhibits favorable pharmacokinetic properties, including high oral bioavailability and a relatively long half-life, making it suitable for in vivo applications.

Inhibitor Animal Model Oral Bioavailability Terminal Half-life Reference
GW274150Rat, Mouse>90%~6 h[1][2]
GW273629Rat>90%~3 h[1][2]
GW273629Mouse>90%~10 min[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the context of GW274150's action and the methods used to evaluate it, the following diagrams are provided.

cluster_0 Nitric Oxide Synthesis Pathway L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate L-Citrulline L-Citrulline NOS->L-Citrulline NO NO NOS->NO GW274150 GW274150 GW274150->NOS Inhibits

Nitric Oxide Synthesis and Inhibition by GW274150.

cluster_1 In Vivo Evaluation Workflow Animal_Model Animal Model (e.g., Rat, Mouse) Induction Induction of iNOS (e.g., LPS) Animal_Model->Induction Treatment Treatment with GW274150 or Vehicle Induction->Treatment Sample_Collection Plasma/Tissue Sample Collection Treatment->Sample_Collection Analysis Measurement of NOx Levels/NOS Activity Sample_Collection->Analysis Data_Comparison Data Comparison and Specificity Assessment Analysis->Data_Comparison

References

Benchmarking GW274150 Phosphate: A Comparative Guide to Next-Generation iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of GW274150 Phosphate's Performance Against Emerging Inducible Nitric Oxide Synthase Inhibitors, Supported by Experimental Data.

In the landscape of inflammatory and autoimmune disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a pivotal therapeutic strategy. Overproduction of nitric oxide (NO) by iNOS is a key pathological driver in numerous conditions. GW274150 phosphate (B84403) has long been a benchmark selective iNOS inhibitor. This guide provides a comprehensive comparison of GW274150 with a selection of next-generation iNOS inhibitors, offering a quantitative analysis of their performance based on available experimental data.

Mechanism of Action: A Shared Strategy

GW274150 is a potent, selective, and orally active inhibitor of human iNOS.[1] Its mechanism of action is competitive with the substrate L-arginine and is NADPH-dependent.[2][3] This mechanism is shared by many first and next-generation iNOS inhibitors, which target the active site of the enzyme to block the synthesis of nitric oxide. However, newer modalities, such as dimerization inhibitors, are emerging with alternative mechanisms.

Quantitative Comparison of iNOS Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and a range of next-generation and established iNOS inhibitors. It is important to note that the data presented has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency against iNOS

InhibitorTarget SpeciesIC50 / Kᵢ (nM)Assay Type
GW274150 Human iNOSKᵢ < 40Enzyme Activity Assay
Human iNOSIC50 = 2190Enzyme Activity Assay
Rat iNOSED50 = 1150Aortic Ring Assay
J774 Cells (intracellular)IC50 = 200Cell-based Assay
GW273629 Human iNOSKᵢ < 90Enzyme Activity Assay
J774 Cells (intracellular)IC50 = 1300Cell-based Assay
1400W Murine iNOS--
L-NIL Human iNOS--
Aminoguanidine Murine iNOSIC50 = 2100Enzyme Activity Assay
CM544 Human Monocytes-Cell-based Assay
FAB1020 Human Monocytes-Cell-based Assay
KD7332 (Compound 12) Human iNOS-Dimerization Assay
FR038251 Murine iNOSIC50 = 1700Enzyme Activity Assay
FR038470 Murine iNOSIC50 = 8800Enzyme Activity Assay
FR191863 Murine iNOSIC50 = 1900Enzyme Activity Assay
AR-C102222 Human iNOSIC50 = 170Enzyme Activity Assay

Table 2: Selectivity Profile of iNOS Inhibitors

InhibitorSelectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Species
GW274150 >100-fold[2]>80-fold[2]Human
>260-fold[2]219-fold[2]Rat
GW273629 >150-fold[2]365-fold[2]Rat
1400W HighHigh-
L-NIL Moderate--
Aminoguanidine LowLow-
KD7332 (Compound 12) High-Human/Mouse
FR038251 8-fold38-foldBovine/Rat
FR038470 3-fold>11-foldBovine/Rat
FR191863 3-fold53-foldBovine/Rat
AR-C102222 >3000-fold[4]4.9-fold[4]Human

Table 3: Pharmacokinetic Parameters

InhibitorParameterValueSpecies
GW274150 Half-life~6 hours[2]Rat/Mouse
Oral Bioavailability>90%[2]Rat/Mouse
GW273629 Half-life~3 hoursRat
Half-life~10 minutesMouse
Oral Bioavailability>90%Rat/Mouse

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize iNOS inhibitors.

In Vitro iNOS Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified iNOS.

  • Enzyme Source: Recombinant human or murine iNOS is commonly used.

  • Reaction Mixture: A typical reaction mixture includes the enzyme, L-arginine (the substrate), NADPH, and necessary cofactors such as tetrahydrobiopterin (B1682763) (BH4), FAD, and FMN in a suitable buffer.

  • Inhibitor Addition: The test compound (e.g., GW274150) is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate or enzyme and incubated at 37°C for a defined period.

  • Quantification of Nitric Oxide Production: NO production is indirectly measured by quantifying the accumulation of its stable metabolites, nitrite (B80452) and nitrate (B79036). The most common method is the Griess assay.

    • Griess Assay: This colorimetric assay involves a two-step diazotization reaction. Sulfanilamide is added to the sample, which reacts with nitrite to form a diazonium salt. Subsequently, N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) is added, which couples with the diazonium salt to produce a chromophore that can be measured spectrophotometrically at ~540 nm.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

Cell-Based iNOS Inhibition Assay

This assay assesses the ability of a compound to inhibit iNOS activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

  • Cell Line: Murine macrophage cell lines, such as RAW 264.7, are frequently used as they can be stimulated to express high levels of iNOS.

  • Cell Culture and Stimulation: Cells are cultured to a suitable confluency and then stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

  • Inhibitor Treatment: The test compounds are added to the cell culture medium at various concentrations, typically at the same time as the inflammatory stimuli.

  • Incubation: The cells are incubated for a period sufficient to allow for iNOS expression and NO production (e.g., 18-24 hours).

  • Nitrite Measurement: A sample of the cell culture supernatant is collected, and the nitrite concentration is determined using the Griess assay as described above.

  • Cell Viability Assay: To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or resazurin (B115843) assay) is performed in parallel.

  • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of nitrite production, normalized to cell viability.

In Vivo Models of iNOS Activity

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic relationship of iNOS inhibitors.

  • LPS-Induced Endotoxemia Model:

    • Animal Model: Typically mice or rats are used.

    • Procedure: Animals are administered a systemic dose of LPS to induce a systemic inflammatory response and iNOS expression.

    • Inhibitor Administration: The test compound is administered (e.g., orally or intraperitoneally) before or after the LPS challenge.

    • Endpoint Measurement: Plasma or serum levels of nitrite and nitrate are measured at various time points to assess the in vivo inhibition of iNOS activity. ED50 values can be determined from these measurements.

Visualizing Key Pathways and Workflows

To further elucidate the context of iNOS inhibition, the following diagrams, generated using the DOT language, illustrate the iNOS signaling pathway, the experimental workflow for in vitro inhibition assays, and the logical relationship in inhibitor selectivity.

iNOS_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic Events LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR NFkB NF-κB Pathway TLR4->NFkB JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT Transcription iNOS Gene Transcription NFkB->Transcription JAK_STAT->Transcription Translation iNOS mRNA Translation Transcription->Translation iNOS_protein iNOS Protein Translation->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO O₂, NADPH L_Arginine L-Arginine L_Arginine->iNOS_protein GW274150 GW274150 GW274150->iNOS_protein Inhibition

Caption: iNOS signaling pathway and point of inhibition by GW274150.

iNOS_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Purified iNOS Enzyme Reaction_Mix Combine in Reaction Buffer Enzyme->Reaction_Mix Substrate L-Arginine & Cofactors Substrate->Reaction_Mix Inhibitor Test Inhibitor (e.g., GW274150) Inhibitor->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Griess_Assay Griess Assay for Nitrite Quantification Incubation->Griess_Assay Data_Analysis Calculate % Inhibition & IC50 Value Griess_Assay->Data_Analysis

Caption: Experimental workflow for in vitro iNOS inhibition assay.

iNOS_Selectivity cluster_targets Nitric Oxide Synthase Isoforms cluster_outcomes Biological Outcomes Inhibitor iNOS Inhibitor (e.g., GW274150) iNOS iNOS Inhibitor->iNOS High Affinity eNOS eNOS Inhibitor->eNOS Low Affinity nNOS nNOS Inhibitor->nNOS Low Affinity High_Potency High Potency (Low IC50/Kᵢ) iNOS->High_Potency Low_Potency Low Potency (High IC50/Kᵢ) eNOS->Low_Potency nNOS->Low_Potency Therapeutic_Effect Desired Therapeutic Effect (Anti-inflammatory) High_Potency->Therapeutic_Effect Side_Effects Potential Side Effects (e.g., Cardiovascular) Low_Potency->Side_Effects

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.